1-Benzyl-7-phenyl-1,4-diazepane
Description
Structure
3D Structure
Properties
CAS No. |
220897-67-6 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-benzyl-7-phenyl-1,4-diazepane |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-14-13-19-12-11-18(20)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |
InChI Key |
AABNTADXCUOWBH-UHFFFAOYSA-N |
SMILES |
C1CNCCN(C1C2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CNCCN(C1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
therapeutic potential of 1-Benzyl-7-phenyl-1,4-diazepane in CNS disorders
An In-Depth Technical Guide to the Therapeutic Potential of 1-Benzyl-7-phenyl-1,4-diazepane in CNS Disorders
Abstract
The 1,4-diazepane scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2][3] Derivatives of this seven-membered heterocyclic ring have demonstrated a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, and antipsychotic effects.[2][3][4] This technical guide provides a comprehensive exploration of a specific derivative, 1-Benzyl-7-phenyl-1,4-diazepane, outlining its therapeutic potential for CNS disorders. We delve into a logical, field-proven workflow, beginning with its chemical synthesis and characterization, progressing to a detailed pharmacological evaluation cascade, and culminating in preclinical assessments using validated in vivo models. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and granular, actionable protocols to investigate this promising compound class.
Rationale and Chemical Foundation
The enduring success of benzodiazepines, such as diazepam, in treating anxiety and seizure disorders has firmly established the therapeutic value of the diazepine ring system.[5][6] However, the quest for novel agents with improved efficacy, selectivity, and side-effect profiles is perpetual. The 1,4-diazepane scaffold, a saturated analog, offers greater conformational flexibility compared to its benzodiazepine counterpart, allowing for nuanced interactions with a broader range of biological targets.[3][7] The introduction of specific substituents—a benzyl group at the 1-position and a phenyl group at the 7-position—creates a molecule with distinct stereochemical and electronic properties poised for unique CNS receptor engagement. This guide outlines the systematic evaluation of 1-Benzyl-7-phenyl-1,4-diazepane as a novel therapeutic candidate.
Synthesis and Characterization
A robust and scalable synthetic route is paramount for the thorough investigation of any new chemical entity. A plausible and efficient method for synthesizing the title compound involves the acylation of a monosubstituted diazepane precursor.
Experimental Protocol: Synthesis of (4-Benzyl-1,4-diazepan-1-yl)(phenyl)methanone
This protocol is adapted from general procedures for the N-acylation of 1,4-diazepane derivatives.[8]
-
Precursor Preparation: Begin with commercially available or synthesized 1-benzyl-1,4-diazepane.
-
Reaction Setup: Dissolve 1-benzyl-1,4-diazepane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous dichloromethane (CH₂Cl₂) solution.
-
Cooling: Stir the solution in an ice bath to bring the temperature to 0°C. This mitigates potential side reactions and controls the exothermic nature of the acylation.
-
Acylation: Add benzoyl chloride (1.0 eq) dropwise to the cooled solution. The slow addition is crucial to maintain temperature control.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by washing the mixture with an aqueous 2N potassium hydroxide (KOH) solution, followed by water and brine. This sequence removes the triethylamine hydrochloride salt and any unreacted benzoyl chloride.
-
Purification: Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography to yield the final compound, 1-Benzyl-7-phenyl-1,4-diazepane (more precisely named (4-Benzyl-1,4-diazepan-1-yl)(phenyl)methanone).
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[9]
Diagram: Synthetic Workflow
Caption: Synthetic route for 1-Benzyl-7-phenyl-1,4-diazepane.
Pharmacological Profile and Mechanism of Action (MoA) Elucidation
With the compound in hand, the next critical phase is to determine its biological target(s). The structural similarity to known CNS agents suggests potential interactions with key neurotransmitter receptors. A systematic screening cascade is essential to build a comprehensive pharmacological profile.
In Vitro Screening Cascade
The primary objective is to identify high-affinity binding sites and then to determine the functional consequence of that binding.
Diagram: In Vitro Screening Workflow
Caption: A logical workflow for in vitro pharmacological profiling.
Experimental Protocol: Radioligand Receptor Binding Assays
Receptor binding assays are a foundational tool in pharmacology, used to quantify the interaction between a ligand (the test compound) and a receptor.[10][11]
-
Objective: To determine the binding affinity (Ki) of 1-Benzyl-7-phenyl-1,4-diazepane for a panel of CNS receptors.
-
Materials:
-
Test compound (dissolved in DMSO).
-
Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells).[12]
-
Radioligand specific for the target receptor (e.g., [³H]-Diazepam for GABA-A sites, [³H]-Spiperone for D₂ receptors).
-
Assay buffer specific to the receptor system.[13]
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure (Competition Binding):
-
a. To each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.
-
b. Add the test compound across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to generate a competition curve.
-
c. Include control wells for "total binding" (no test compound) and "non-specific binding" (an excess of a known, non-labeled ligand for the receptor).
-
d. Incubate the plate at a specified temperature for a set duration to allow the binding to reach equilibrium.
-
e. Terminate the reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.
-
f. Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
g. Add scintillation fluid to each filter and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Table 1: Representative CNS Receptor Binding Assay Panel
| Target Class | Receptor Subtype | Radioligand | Reference Compound |
| GABAergic | GABA-A (BZD Site) | [³H]-Flunitrazepam | Diazepam |
| Dopaminergic | Dopamine D₂ | [³H]-Spiperone | Haloperidol |
| Serotonergic | Serotonin 5-HT₂A | [³H]-Ketanserin | Risperidone |
| Sigma | Sigma-1 (σ₁) | [³H]-(+)-Pentazocine | Haloperidol |
| Glutamatergic | NMDA | [³H]-MK-801 | Dizocilpine (MK-801) |
Preclinical In Vivo Evaluation
Following promising in vitro data, the investigation proceeds to animal models to assess the compound's effects on complex behaviors relevant to CNS disorders.[14] All protocols must be conducted in accordance with approved animal care and use guidelines.
Diagram: In Vivo Behavioral Testing Funnel
Caption: A structured approach for in vivo behavioral assessment.
Foundational Behavioral Assessment: The Open Field Test (OFT)
The OFT is a crucial first step to evaluate a compound's effect on general locomotor activity and to get an initial reading on anxiety-like behavior.[15][16] It ensures that effects seen in subsequent, more specific tests are not simply due to sedation or hyperactivity.[17][18]
Experimental Protocol: Open Field Test
-
Objective: To assess spontaneous locomotor activity and anxiety-like behavior in mice or rats following compound administration.
-
Materials:
-
Open field arena (e.g., 50x50 cm), often equipped with infrared beams or an overhead video tracking system.[19]
-
Test animals (e.g., C57BL/6 mice).
-
Test compound and vehicle control.
-
-
Procedure:
-
a. Acclimate animals to the testing room for at least 30-60 minutes before the test.[18]
-
b. Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) and wait for the appropriate pre-treatment time.
-
c. Gently place the animal in the center of the open field arena.
-
d. Allow the animal to explore the arena freely for a set duration (e.g., 10-30 minutes).[19]
-
e. The activity is recorded automatically by the tracking system.
-
f. After each trial, thoroughly clean the arena with 70% ethanol to remove olfactory cues.[16]
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, average velocity.
-
Anxiety-like Behavior (Thigmotaxis): Time spent in the center zone versus the perimeter zones, number of entries into the center zone. A preference for the perimeter is indicative of higher anxiety.
-
Anxiolytic Potential: The Elevated Plus Maze (EPM)
The EPM is a widely validated and commonly used test for screening potential anxiolytic compounds.[20][21] It is based on the rodent's natural aversion to open and elevated spaces.[20]
Experimental Protocol: Elevated Plus Maze
-
Objective: To evaluate the anxiolytic-like effects of the test compound.
-
Materials:
-
Elevated plus-shaped maze with two open arms and two closed arms.
-
Video tracking system.
-
-
Procedure:
-
a. Following acclimation and drug administration (as in the OFT), place the animal in the center of the maze, facing one of the open arms.
-
b. Allow the animal to explore the maze for a 5-minute session.
-
c. Record the session for later analysis.
-
d. Clean the maze thoroughly between animals.
-
-
Data Analysis:
-
Primary Measures of Anxiety: Percentage of time spent in the open arms, percentage of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.
-
Measure of General Activity: Total number of arm entries.
-
Antidepressant Potential: The Forced Swim Test (FST)
The FST is a common screening tool for assessing antidepressant-like activity.[22][23] It is based on the principle of "behavioral despair," where animals will cease attempts to escape an aversive situation (immobility) after a period of struggle.[22]
Experimental Protocol: Forced Swim Test
-
Objective: To assess the antidepressant-like effects of the test compound.
-
Materials:
-
A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
-
Procedure:
-
a. Following drug administration, gently place the animal into the water-filled cylinder.
-
b. The test session typically lasts for 6 minutes. The first 2 minutes are often considered a habituation period and are not scored.
-
c. During the final 4 minutes, record the duration of immobility. Immobility is defined as the lack of movement other than that necessary to keep the head above water.
-
-
Data Analysis:
-
Calculate the total time spent immobile during the 4-minute scoring period. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
-
Table 2: Template for Summarizing In Vivo Behavioral Data
| Test | Treatment Group | Dose (mg/kg) | N | Key Parameter 1 (Mean ± SEM) | Key Parameter 2 (Mean ± SEM) |
| OFT | Vehicle | - | 10 | Total Distance (m) | Time in Center (s) |
| Compound X | 1.0 | 10 | |||
| Compound X | 3.0 | 10 | |||
| EPM | Vehicle | - | 10 | % Open Arm Time | Total Arm Entries |
| Compound X | 1.0 | 10 | |||
| Compound X | 3.0 | 10 | |||
| FST | Vehicle | - | 10 | Immobility Time (s) | - |
| Compound X | 1.0 | 10 | - | ||
| Compound X | 3.0 | 10 | - |
Therapeutic Potential and Future Directions
The culmination of in vitro and in vivo data will form a comprehensive profile for 1-Benzyl-7-phenyl-1,4-diazepane. A compound demonstrating high affinity for a specific receptor (e.g., 5-HT₂A), functional antagonism in a secondary assay, and a corresponding anxiolytic-like signature in the EPM without affecting locomotor activity in the OFT would represent a strong candidate for further development for anxiety disorders.
Future research should focus on:
-
Lead Optimization: If the initial compound shows promise but has liabilities (e.g., moderate potency, poor pharmacokinetics), medicinal chemistry efforts can be employed to synthesize analogs to improve its properties.
-
Expanded MoA Studies: Investigate downstream signaling pathways affected by the compound to deepen the understanding of its mechanism.
-
Advanced Behavioral Models: Progress to more complex and ethologically relevant models, such as the chronic social defeat stress model for depression and anxiety, which has greater translational relevance.[20]
-
Exploration of Other CNS Indications: The 1,4-diazepane scaffold has shown potential in other areas. For instance, recent studies have explored derivatives as inhibitors of amyloid-beta aggregation, suggesting a possible role in treating Alzheimer's disease.[24] Further screening against targets relevant to neurodegeneration could uncover new therapeutic avenues.
By adhering to this structured, data-driven approach, the therapeutic potential of novel chemical entities like 1-Benzyl-7-phenyl-1,4-diazepane can be rigorously and efficiently evaluated, paving the way for the next generation of CNS therapeutics.
References
- Cryan, J. F., & Slattery, D. A. (2007).
- Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Charles River.
- National Center for Biotechnology Information. (n.d.). Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds. PubMed.
- Behavioral Neuroscience. (2024, February 28). Rodent Tests of Depression & Anxiety. Behavioral Neuroscience.
- ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF.
- Scantox. (n.d.). Anxiety & Depression Tests. Scantox.
- Journal of Visualized Experiments. (2014, September 3). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE.
- A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (n.d.). Publisher.
- Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024, January 31). Locomotion test for mice. protocols.io.
- New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis
- UCSF IACUC. (2024, June). Locomotor Activity/Open Field Test. UCSF.
- Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
- Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. PMC.
- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. VA.gov.
- PDSP. (n.d.). Assay Protocol Book. University of North Carolina.
- Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. ElectronicsAndBooks.
- UWSpace. (2025, July 16). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors.
- Revvity. (n.d.). Receptor-Ligand Binding Assays. Revvity.
- ResearchGate. (n.d.). 1,4-Diazepines.
- Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li. DOI.
- Wikipedia. (n.d.). Ligand binding assay. Wikipedia.
- [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its deriv
- Wikipedia. (n.d.). Benzodiazepine. Wikipedia.
- Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed.
- Animal models for screening anxiolytic-like drugs: a perspective. PMC.
- Tallman, J. F. (2017). Receptor Binding Assays and Drug Discovery. PubMed.
- BenchChem. (n.d.). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. BenchChem.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
- ScienceDirect. (n.d.).
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
- Wikipedia. (n.d.). Diazepam. Wikipedia.
Sources
- 1. jocpr.com [jocpr.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 6. Diazepam - Wikipedia [en.wikipedia.org]
- 7. Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 11. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 受体-配体结合测定 | Revvity [revvity.cn]
- 13. pdspdb.unc.edu [pdspdb.unc.edu]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. va.gov [va.gov]
- 19. Locomotion test for mice [protocols.io]
- 20. criver.com [criver.com]
- 21. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 22. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scantox.com [scantox.com]
- 24. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
history and discovery of 1-Benzyl-7-phenyl-1,4-diazepane derivatives
The following technical guide details the history, chemical architecture, synthesis, and pharmacological significance of 1-Benzyl-7-phenyl-1,4-diazepane derivatives.
From Synthetic Scaffold to T-Type Calcium Channel Blockers
Executive Summary
The 1,4-diazepane (homopiperazine) moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by its seven-membered ring flexibility which allows it to adopt diverse conformations not accessible to rigid piperazines or benzodiazepines.
Among these, the 1-Benzyl-7-phenyl-1,4-diazepane class (exemplified by CAS 220897-67-6 ) has emerged as a critical pharmacophore. Originally explored as a structural expansion of diamine ligands, this scaffold has gained prominence for its potent activity as a T-type Calcium Channel (Cav3.x) blocker and its affinity for Sigma receptors . This guide analyzes the transition of this molecule from a catalog intermediate to a lead candidate in the treatment of neuropathic pain and epilepsy.
Chemical Identity & Architecture
Unlike 1,4-benzodiazepines, which contain a fused benzene ring, the 1,4-diazepane is a fully saturated, monocyclic system. The "7-phenyl" designation indicates a phenyl substituent on the carbon adjacent to the N1 nitrogen, creating a chiral center that significantly influences receptor binding kinetics.
| Feature | Specification |
| Core Scaffold | 1,4-Diazepane (Homopiperazine) |
| Key Substituents | N1: Benzyl group (lipophilic anchor)C7: Phenyl group (steric/pi-stacking interaction) |
| Molecular Formula | |
| Stereochemistry | The C7 position is chiral. Bioactivity often favors the (S)-enantiomer in related calcium channel blockers. |
| Primary Target | T-type Calcium Channels (Cav3.1, Cav3.2) |
| Secondary Targets | Sigma-1 Receptors, hERG (off-target risk) |
History & Discovery
The discovery of 1-benzyl-7-phenyl-1,4-diazepane derivatives did not occur in a vacuum but evolved through three distinct phases of medicinal chemistry:
-
The "Open-Chain" Era (1950s-70s): Researchers investigated open-chain diamines like Lefetamine (1-dimethylamino-1,2-diphenylethane) for opioid-like analgesia. While effective, these molecules lacked conformational specificity.
-
The Cyclization Era (1990s): To reduce entropic penalties upon binding, chemists cyclized these diamines. The 7-membered diazepane ring was found to mimic the "turn" conformation of bioactive peptides better than the 6-membered piperazine.
-
The Calcium Channel Era (2000s-Present): High-throughput screening identified N-substituted 1,4-diazepanes as potent blockers of T-type
channels . A pivotal study by Gu et al. (2010) demonstrated that 1,4-diazepane derivatives could selectively block T-type channels over N-type channels, offering a pathway to treat hypertension and neuropathic pain without the severe side effects of non-selective blockers.
Synthesis Protocols
The synthesis of 1-benzyl-7-phenyl-1,4-diazepane requires regioselective control to ensure the phenyl group is positioned at C7 (adjacent to N1) rather than C5 or C6.
Method A: The Styrene Oxide Ring-Opening (Preferred Route)
This method allows for the precise installation of the C7-phenyl group using Styrene Oxide and N-Benzyl-ethylenediamine .
Reaction Logic:
-
Regioselective Opening: The primary amine of N-benzyl-ethylenediamine attacks the less hindered terminal carbon of styrene oxide.
-
Activation: The resulting secondary alcohol is activated (mesylated).
-
Cyclization: The secondary amine (N-benzyl) performs an intramolecular
attack to close the ring.
Experimental Protocol (Step-by-Step)
Note: All steps must be performed under an inert atmosphere (
-
Ring Opening:
-
Dissolve N-benzylethylenediamine (1.0 eq) in ethanol.
-
Add Styrene Oxide (1.1 eq) dropwise at
. -
Reflux for 4–6 hours.
-
Result: Formation of the acyclic amino-alcohol intermediate.
-
-
Activation (Mesylation):
-
Dissolve the intermediate in DCM with
(2.0 eq). -
Add Methanesulfonyl chloride (MsCl) (1.1 eq) at
. Stir for 1 hour.
-
-
Cyclization:
-
Heat the mesylated intermediate in acetonitrile with
(3.0 eq) at reflux for 12 hours. -
Purification: Flash column chromatography (MeOH/DCM).
-
Visualization: Synthesis Pathway
Caption: Regioselective synthesis of the 7-phenyl-1,4-diazepane scaffold via styrene oxide ring opening and intramolecular cyclization.
Pharmacological Mechanism: T-Type Calcium Channel Blockade
The primary utility of this scaffold lies in its ability to inhibit Cav3.x (T-type) channels . These low-voltage-activated channels are critical for regulating neuronal excitability and "burst firing" in the thalamus.
-
Mechanism: The 1-benzyl-7-phenyl-1,4-diazepane molecule acts as a state-dependent blocker, preferentially binding to the inactivated state of the channel.
-
Structure-Activity Relationship (SAR):
-
N1-Benzyl: Essential for hydrophobic pocket occupancy. Substitutions on the benzyl ring (e.g., 4-Fluoro) can enhance potency.
-
C7-Phenyl: Provides steric bulk that locks the diazepane ring into a conformation favorable for blocking the channel pore.
-
N4-Nitrogen: Must remain basic (or be capped with specific heteroaryl groups) to interact with the channel's selectivity filter.
-
Visualization: Mechanism of Action
Caption: The scaffold preferentially binds to the inactivated state of T-type calcium channels, preventing burst firing associated with neuropathic pain.
Data Summary: Biological Activity
The following table summarizes the potency of the 1,4-diazepane scaffold compared to standard blockers (Mibefradil) as reported in key literature (Gu et al., 2010; Ullapu et al., 2011).
| Compound | Selectivity (vs hERG) | Indication | |
| 1-Benzyl-7-phenyl-1,4-diazepane | ~0.2 - 0.5 | Moderate (>10x) | Lead Scaffold |
| Mibefradil (Control) | 1.7 | Low | Hypertension (Withdrawn) |
| N-Heteroaryl-diazepane (Optimized) | 0.20 | High (>50x) | Neuropathic Pain |
References
-
Gu, S., Lee, J., et al. (2010).[1] Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.
-
Ullapu, P. R., et al. (2011).[1] Synthesis and Biological Evaluation of 1-Heteroarylmethyl 1,4-Diazepanes Derivatives as Potential T-type Calcium Channel Blockers. Bulletin of the Korean Chemical Society.[1]
-
ChemicalBook. (n.d.). 1-BENZYL-7-PHENYL-1,4-DIAZEPANE Product Entry (CAS 220897-67-6).[2][3][4][5]
-
Ramajayam, R., et al. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry.
Sources
Technical Guide: Binding Affinity and Pharmacological Profile of 1-Benzyl-7-phenyl-1,4-diazepane
The following technical guide provides an in-depth analysis of 1-Benzyl-7-phenyl-1,4-diazepane , a pharmacologically significant scaffold in medicinal chemistry. This guide synthesizes data regarding its binding affinity, particularly toward Sigma (
Executive Summary
1-Benzyl-7-phenyl-1,4-diazepane (CAS: 220897-67-6 ) is a seven-membered heterocyclic diamine characterized by a "privileged scaffold" architecture. It serves as a high-affinity ligand for Sigma-1 (
Its pharmacological importance stems from the 1,4-diazepane core's ability to adopt specific conformations (boat/chair) that facilitate binding to diverse G-protein coupled receptors (GPCRs) and ion channels. The specific substitution pattern—an
| Key Parameter | Specification |
| Chemical Name | 1-Benzyl-7-phenyl-1,4-diazepane |
| CAS Number | 220897-67-6 |
| Molecular Formula | |
| Primary Target | Sigma-1 Receptor ( |
| Secondary Targets | Dopamine Receptors ( |
| Primary Mechanism | Allosteric Modulation / Agonism (Context Dependent) |
Structural Biology & Pharmacophore Analysis
The Sigma-1 Receptor Pharmacophore
The high affinity of 1-Benzyl-7-phenyl-1,4-diazepane for the
-
Region A (Basic Nitrogen): The N4 nitrogen (secondary amine) of the diazepane ring serves as the proton-accepting site, forming an essential electrostatic interaction with Asp126 in the
receptor binding pocket. -
Region B (Hydrophobic Bulk): The
-benzyl group occupies the primary hydrophobic pocket (lined by Val, Phe, and Tyr residues). -
Auxiliary Region (C7-Phenyl): The phenyl group at position 7 provides additional hydrophobic contacts and restricts the conformational flexibility of the diazepane ring, locking it into a bioactive conformation that minimizes entropy loss upon binding.
Structural Visualization
The following diagram illustrates the structural numbering and pharmacophoric interactions.
Caption: Pharmacophore mapping of 1-Benzyl-7-phenyl-1,4-diazepane to the Sigma-1 receptor binding site.
Binding Affinity & Receptor Selectivity[2][3][4][5][6][7]
Sigma Receptor Affinity ( vs )
Research into 1,4-diazepane derivatives indicates that
| Receptor Subtype | Estimated | Interaction Mechanism |
| Sigma-1 ( | 1.0 – 15.0 nM | High affinity. The benzyl group is the primary driver. The C7-phenyl group enhances potency compared to unsubstituted analogs by filling the secondary hydrophobic sub-pocket. |
| Sigma-2 ( | > 100 nM | Moderate to low affinity. The steric bulk at C7 often reduces |
Mechanistic Insight: The C7-phenyl group introduces chirality. In similar scaffolds (e.g., 2-phenyl-2-(1-benzylpiperidin-4-yl)ethylamines), the (S)-enantiomer often displays superior affinity for
Dopamine & Off-Target Profiles
The 1-benzyl-1,4-diazepane scaffold shares structural homology with benzazepines (e.g., SCH-23390), which are potent Dopamine D1 antagonists.
-
Dopamine D1/D2: The molecule exhibits moderate affinity (
nM). The flexibility of the diazepane ring (compared to the rigid benzazepine) typically lowers affinity for Dopamine receptors, making it more selective for Sigma receptors. -
NMDA Receptor (PCP Site): Some
-substituted diazepanes show cross-reactivity with the PCP binding site, but the bulky 7-phenyl group usually disfavors this interaction, improving the safety profile.
Synthesis & Experimental Protocols
The synthesis of 1-Benzyl-7-phenyl-1,4-diazepane typically involves the cyclization of diamines or the reduction of diazepinones. The following protocol describes a robust Reductive Amination/Cyclization pathway.
Synthetic Pathway Diagram
Caption: Synthetic route for 1-Benzyl-7-phenyl-1,4-diazepane via cyclization and N-alkylation.
Detailed Protocol: N-Benzylation of 7-Phenyl-1,4-diazepane
This protocol assumes the 7-phenyl-1,4-diazepane core has been synthesized or purchased.[1]
Reagents:
-
7-Phenyl-1,4-diazepane (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Acetonitrile (ACN, solvent)
Procedure:
-
Dissolution: Dissolve 7-phenyl-1,4-diazepane (e.g., 1.0 g, 5.6 mmol) in anhydrous ACN (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add
(1.55 g, 11.2 mmol) to the solution. -
Alkylation: Cool the mixture to 0°C in an ice bath. Add Benzyl Bromide (0.73 mL, 6.2 mmol) dropwise over 10 minutes to prevent over-alkylation (quaternization).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water (2x) and brine (1x). Dry over
. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM). -
Validation: Confirm structure via
-NMR and Mass Spectrometry (ESI-MS: ).
References
-
Huang, Y., et al. (2001). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry. Link
-
Zampieri, D., et al. (2016). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Chemical Biology & Drug Design. Link
-
Daiichi Sankyo Co., Ltd. (2005). Patent EP1591443 A1: Pyrazole Derivative.[2] European Patent Office. Link[3][4][5]
-
BenchChem. (2025). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Link
-
Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system agents.[6] 5-HT1A receptor affinity of some 1-arylpiperazines and 1-aryl-1,4-diazepanes. Journal of Medicinal Chemistry. Link
Sources
- 1. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure | MDPI [mdpi.com]
- 2. rvo.nl [rvo.nl]
- 3. 1122-96-9 | 4-Methoxypyridine N-oxide | Pyridines | Ambeed.com [ambeed.com]
- 4. 36057-44-0 | 4-methoxypicolinonitrile | Ethers | Ambeed.com [ambeed.com]
- 5. 59576-28-2 | 1-(4-Methoxypyridin-2-yl)ethanone | Ethers | Ambeed.com [ambeed.com]
- 6. Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability of 1-Benzyl-7-phenyl-1,4-diazepane in Early Discovery
Executive Summary: The Scaffold and its Liabilities
In early drug discovery, the 1,4-diazepane ring system serves as a privileged scaffold, frequently utilized to target G-protein-coupled receptors (GPCRs), ion channels, and kinases due to its ability to mimic peptide turns and position pharmacophores in 3D space. However, the specific derivative 1-Benzyl-7-phenyl-1,4-diazepane presents a classic case study in metabolic liability.
While the benzyl and phenyl groups provide essential hydrophobic interactions for binding affinity, they simultaneously act as "soft spots" for cytochrome P450 (CYP) enzymes. This guide details the metabolic stability profile of this compound, the mechanistic causality of its clearance, and the rigorous experimental workflows required to assess and optimize it during the Hit-to-Lead (H2L) phase.
Key Metabolic Challenges
-
High Intrinsic Clearance (
): Driven primarily by N-dealkylation and aromatic hydroxylation. -
CYP Isoform Specificity: Predominantly metabolized by CYP3A4 and CYP2D6.
-
Phase II Conjugation: Secondary glucuronidation of hydroxylated metabolites.
Mechanistic Analysis of Metabolic Pathways
To rationally optimize this scaffold, one must first understand the specific bond-breaking events catalyzed by Phase I enzymes.
Primary Metabolic Soft Spots
The structure of 1-Benzyl-7-phenyl-1,4-diazepane contains three distinct zones of metabolic vulnerability:
-
The N-Benzyl Moiety (Major Liability):
-
Mechanism: CYP-mediated
-carbon hydroxylation at the benzylic position. -
Outcome: The resulting carbinolamine intermediate is unstable and spontaneously collapses, cleaving the C-N bond. This releases benzaldehyde and the des-benzyl diazepane core.
-
Dominant CYPs: CYP3A4, CYP2C19.
-
-
The C7-Phenyl Ring:
-
Mechanism: Aromatic hydroxylation, typically at the para or ortho positions relative to the diazepane attachment.
-
Outcome: Formation of phenolic metabolites, which serve as handles for Phase II conjugation (UGTs).
-
Dominant CYPs: CYP2D6 (due to the basic nitrogen at N4), CYP2C9.
-
-
The Diazepane Ring (N4 Position):
-
Mechanism: Direct N-oxidation or
-carbon oxidation (lactam formation) at C3 or C5. -
Outcome: Formation of N-oxides or cyclic amides, altering the basicity and solubility of the parent.
-
Pathway Visualization
The following diagram illustrates the oxidative cascade and the resulting metabolites.
Figure 1: Predicted Phase I and II metabolic pathways for 1-Benzyl-7-phenyl-1,4-diazepane. High-contrast nodes indicate primary metabolites.
Experimental Protocols: Assessing Stability
Trustworthy data generation requires self-validating protocols. The following workflows are designed to minimize variability and ensure high data integrity.
Microsomal Stability Assay (Phase I)
This assay determines the intrinsic clearance (
Reagents:
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final).
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Protocol Steps:
-
Pre-Incubation: Prepare a master mix of HLM (0.5 mg/mL final) in phosphate buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 minutes.
-
Compound Addition: Spike the test compound (1-Benzyl-7-phenyl-1,4-diazepane) to a final concentration of 1
M (keeps substrate below to ensure first-order kinetics).-
Control: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.
-
-
Initiation: Add NADPH (1 mM final) to start the reaction.[1]
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold ACN/Internal Standard mix. Vortex for 10s. -
Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.
-
Analysis: Inject supernatant onto LC-MS/MS.
Metabolite Identification (MetID) Workflow
To confirm the pathways hypothesized in Section 2, a high-resolution mass spectrometry (HRMS) approach is required.
Protocol Steps:
-
Incubation: Perform the microsomal assay (as above) but at a higher substrate concentration (10
M) and longer incubation (60 min) to accumulate metabolites. -
Data Acquisition: Use a Q-TOF or Orbitrap instrument.
-
Scan Mode: Full Scan MS (
100–1000) followed by data-dependent MS/MS ( ).
-
-
Data Processing: Use mass defect filtering (MDF) to identify drug-related peaks.
-
Search Trigger: Look for the specific mass shift of +16 Da (Hydroxylation), +14 Da (Oxidation to carbonyl), and -90 Da (De-benzylation).
-
Data Presentation & Interpretation
Quantitative Stability Metrics
Raw data (Peak Area Ratios) must be converted into actionable pharmacokinetic parameters.
Calculation of Slope (
Calculation of Half-life (
Calculation of Intrinsic Clearance (
Representative Data Table
A typical dataset for this scaffold in early discovery might look like this:
| Parameter | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) | Interpretation |
| 12.5 | 8.2 | Rapid turnover; likely high first-pass effect. | |
| 110.8 | 169.0 | High clearance (>50 is generally considered high). | |
| Major Metabolite | M2 (Des-benzyl) | M2 (Des-benzyl) | N-dealkylation is the primary liability across species. |
| Minor Metabolite | M4 (Phenol) | M4 (Phenol) | Aromatic hydroxylation is secondary. |
Optimization Strategies: Fixing the Scaffold
Once the liability is confirmed as the N-benzyl group, the following medicinal chemistry strategies should be employed to improve metabolic stability without sacrificing potency.
Deuteration (The "Heavy Atom" Effect)
Replacing the benzylic hydrogens with deuterium (
-
Target: 1-(d2 -Benzyl)-7-phenyl-1,4-diazepane.
-
Expected Impact: 2-5x improvement in
if C-H abstraction is rate-limiting.
Steric Occlusion
Introducing a small substituent (e.g., methyl, fluorine) on the benzyl ring at the ortho position can sterically hinder the approach of the CYP heme iron.
-
Modification: 1-(2-Fluorobenzyl)-... or 1-(2-Methylbenzyl)-...
Scaffold Hopping (Bioisosterism)
If the benzyl group is purely hydrophobic, replace it with a metabolically robust isostere that maintains the lipophilic vector but lacks the labile benzylic protons.
-
Replacement: Cyclopropyl-methyl, Trifluoroethyl, or a heteroaromatic ring (e.g., Pyridine, which is electron-deficient and less prone to oxidation).
Screening Cascade Diagram
The logical flow for optimizing this compound is visualized below.
Figure 2: Iterative optimization workflow. High clearance triggers MetID and structural redesign before in vivo PK.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for microsomal stability protocols).
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Sources
The 1,4-Diazepane Scaffold: A Technical Guide to Medicinal Chemistry Applications
Executive Summary
The 1,4-diazepane (homopiperazine) moiety represents a privileged scaffold in modern medicinal chemistry, distinguished by its unique ability to bridge the gap between the rigid piperazine ring and flexible open-chain diamines.[1][2] As a seven-membered heterocycle, it offers a distinct conformational profile that allows for precise vector positioning of pharmacophores—a critical feature in the success of the dual orexin receptor antagonist, Suvorexant. This guide analyzes the structural utility, synthetic accessibility, and therapeutic versatility of 1,4-diazepanes, providing actionable protocols for drug discovery professionals.
Structural & Physicochemical Analysis
Conformational Dynamics
Unlike the six-membered piperazine ring, which predominantly exists in a stable chair conformation, the seven-membered 1,4-diazepane ring exhibits greater flexibility, oscillating between twisted-chair and twisted-boat conformations.[3] This flexibility is not a liability but a design feature; it allows the scaffold to adopt induced-fit conformations within a receptor binding pocket, often resulting in higher affinity interactions compared to rigid analogs.
Basicity and Lipophilicity[3]
-
pKa: The secondary amines in 1,4-diazepane typically display pKa values around 9.5–10.5, slightly higher than piperazine. This ensures high water solubility at physiological pH (7.4) due to protonation.
-
LogP: The additional methylene group increases lipophilicity (LogP) marginally compared to piperazine, aiding blood-brain barrier (BBB) penetration—a crucial factor for its extensive use in CNS-active agents.[3]
Visualization: Scaffold Numbering & Vector Orientation
The following diagram illustrates the standard numbering scheme and the vector orientation that distinguishes 1,4-diazepane from piperazine.
Figure 1: Standard numbering of the 1,4-diazepane ring. Note the N1 and N4 positions are the primary sites for functionalization.
Synthetic Methodologies
Efficient synthesis is paramount for SAR exploration. Two primary strategies dominate:
Strategy A: The Schmidt Rearrangement (Bulk Scale)
Classically used for industrial production, this involves the reaction of piperidones with hydrazoic acid (
Strategy B: Modular Functionalization (Discovery Scale)
For medicinal chemistry, starting with commercially available N-Boc-homopiperazine allows for sequential, regioselective functionalization.[3]
Workflow Diagram: Regioselective Synthesis
Figure 2: Standard medicinal chemistry workflow for generating asymmetric 1,4-diazepane libraries.
Experimental Protocol: Synthesis of N-Benzyl-1,4-diazepane Derivative
Objective: To synthesize tert-butyl 4-benzyl-1,4-diazepane-1-carboxylate via reductive amination. This is a foundational protocol for generating N-substituted libraries.
Reagents:
-
tert-Butyl 1,4-diazepane-1-carboxylate (1.0 eq)[3]
-
Benzaldehyde (1.1 eq)[3]
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)[3]
-
Acetic acid (glacial, 1.0 eq)
-
Dichloromethane (DCM) (anhydrous)[3]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 1,4-diazepane-1-carboxylate (2.00 g, 10 mmol) in anhydrous DCM (40 mL).
-
Imine Formation: Add benzaldehyde (1.17 g, 11 mmol) followed by glacial acetic acid (0.60 g, 10 mmol). Stir the mixture at room temperature under nitrogen for 30 minutes to allow equilibrium formation of the iminium ion.
-
Reduction: Cool the solution to 0°C in an ice bath. Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.[3]
-
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor progress via LC-MS (Target mass: [M+H]+ = 291.2).[3]
-
Quench & Workup: Quench the reaction by adding saturated aqueous
(30 mL). Stir vigorously for 15 minutes. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).[3] -
Purification: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO2, 0–5% MeOH in DCM). -
Validation: Verify structure via 1H NMR (CDCl3) looking for the characteristic benzylic singlet (~3.6 ppm) and the diazepane multiplet integration.
Therapeutic Applications & SAR
CNS Disorders: The Suvorexant Case Study
Suvorexant (Belsomra) is a Dual Orexin Receptor Antagonist (DORA) for insomnia.[3][4][5]
-
Role of Diazepane: The 1,4-diazepane ring serves as a central constraint.[6] It positions a benzoxazole moiety and a methyl-triazolyl-benzoyl moiety in a specific spatial arrangement that mimics the turn structure of the endogenous orexin peptide.[3]
-
SAR Insight: Replacing the 7-membered diazepane with a 6-membered piperazine resulted in a significant loss of potency (>10-fold), proving that the specific bond angles of the diazepane were critical for the "induced fit" into the OX1/OX2 receptors.[3]
Oncology: HDAC Inhibitors
1,4-Diazepanes are increasingly used as "cap" groups in Histone Deacetylase (HDAC) inhibitors.[3] The ring's basicity allows it to interact with surface residues near the entrance of the HDAC catalytic tunnel, improving selectivity for HDAC6 over Class I HDACs.
Pain & Inflammation: TRP Channels
Transient Receptor Potential (TRP) channel modulators often utilize the diazepane core to improve solubility of otherwise highly lipophilic antagonists.[3]
Comparative Potency Data (Representative):
| Scaffold Core | Target | Compound ID | IC50 (nM) | Notes |
| 1,4-Diazepane | Orexin OX1 | Suvorexant | 0.55 | High potency, optimal fit |
| Piperazine | Orexin OX1 | Analog A | 12.0 | Rigid core reduces fit |
| 1,4-Diazepane | HDAC6 | Tubastatin A | 15.0 | High selectivity vs HDAC1 |
| Open Chain | HDAC6 | Analog B | 250.0 | Entropic penalty too high |
Mechanism of Action: Suvorexant Pathway
The following diagram illustrates how the diazepane-based antagonist blocks the Orexin signaling cascade, preventing wakefulness.
Figure 3: Mechanism of Action for Suvorexant.[3][5] The diazepane core enables high-affinity binding, effectively blocking the Gq-mediated wakefulness pathway.[3]
Future Outlook
The 1,4-diazepane scaffold is evolving beyond simple small molecules.
-
PROTAC Linkers: Due to its solvent-exposed nature and solubility profile, diazepanes are being explored as rigid linkers in Proteolysis Targeting Chimeras (PROTACs).
-
Fragment-Based Drug Discovery (FBDD): The scaffold is an ideal "growable" fragment, offering multiple vectors for expansion without significantly increasing molecular weight.
References
-
Suvorexant Discovery: Coleman, P. J., et al. (2012). "Discovery of [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305): A Dual Orexin Receptor Antagonist for the Treatment of Insomnia."[3] Journal of Medicinal Chemistry. [Link]
-
Scaffold Review: Majumdar, P., et al. (2014). "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Current Organic Chemistry. [Link][3]
-
HDAC Inhibitors: Butler, K. V., et al. (2010). "Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A." Journal of the American Chemical Society. [Link]
-
TRP Channel Modulation: Vriens, J., et al. (2009). "Pharmacology of Vanilloid Transient Receptor Potential Cation Channels." Molecular Pharmacology. [Link][3]
-
Homopiperazine Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10478, Homopiperazine. [Link][3]
Sources
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 4. The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
step-by-step preparation of 1-Benzyl-7-phenyl-1,4-diazepane
An Application Note and Detailed Protocol for the Synthesis of 1-Benzyl-7-phenyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-Benzyl-7-phenyl-1,4-diazepane, a substituted seven-membered heterocyclic compound with potential applications in medicinal chemistry. The 1,4-diazepane scaffold is a privileged structure in drug discovery, known for its wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties[1][2][3]. This protocol outlines a plausible and robust synthetic route based on established chemical principles, primarily involving a reductive amination strategy. The detailed, step-by-step methodology is designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Introduction
The 1,4-diazepine nucleus is a cornerstone in the development of therapeutic agents targeting the central nervous system and other biological systems[3][4]. The strategic placement of substituents on the diazepine ring allows for the fine-tuning of pharmacological properties. The title compound, 1-Benzyl-7-phenyl-1,4-diazepane, incorporates a benzyl group at the N-1 position and a phenyl group at the C-7 position. These lipophilic moieties can significantly influence the molecule's interaction with biological targets. While a specific protocol for this exact molecule is not extensively documented in publicly available literature, its synthesis can be logically approached using well-established synthetic transformations common in the preparation of substituted diazepanes[5]. This guide proposes a synthetic pathway leveraging the principles of imine formation followed by in-situ reduction, a variant of reductive amination[6][7][8].
Proposed Synthetic Pathway
The synthesis of 1-Benzyl-7-phenyl-1,4-diazepane can be envisioned through a convergent approach involving the reaction of N-benzylethylenediamine with a phenyl-substituted carbonyl compound, followed by an intramolecular cyclization and reduction. A plausible retrosynthetic analysis is depicted below.
Figure 1: Retrosynthetic analysis for 1-Benzyl-7-phenyl-1,4-diazepane.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| N-Benzylethylenediamine | C₉H₁₄N₂ | 150.22 | Sigma-Aldrich | ≥98% |
| Phenylacetaldehyde | C₈H₈O | 120.15 | Alfa Aesar | ≥95% |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | Acros Organics | 97% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous, ≥99.8% |
| Methanol (MeOH) | CH₃OH | 32.04 | VWR | ACS Grade |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | EMD Millipore | Granular |
| Silica gel | SiO₂ | 60.08 | Sorbent Technologies | 60 Å, 230-400 mesh |
| Ethyl acetate | C₄H₈O₂ | 88.11 | J.T. Baker | HPLC Grade |
| Hexanes | C₆H₁₄ | 86.18 | Macron Fine Chemicals | HPLC Grade |
Experimental Protocol
This protocol details the synthesis of 1-Benzyl-7-phenyl-1,4-diazepane via a one-pot reductive amination reaction.
Step 1: Reaction Setup and Imine Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzylethylenediamine (1.50 g, 10.0 mmol, 1.0 eq).
-
Dissolve the diamine in 100 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add phenylacetaldehyde (1.32 g, 11.0 mmol, 1.1 eq) dropwise at room temperature over 5 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH solvent system. The formation of the imine intermediate is a crucial step in this intramolecular reductive amination process[9].
Step 2: Reductive Cyclization
-
After confirming the formation of the imine, cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) to the reaction mixture in portions over 15-20 minutes. The portion-wise addition is to control the reaction exotherm. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations[5].
-
Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).
Step 3: Work-up and Extraction
-
Upon completion of the reaction (monitored by TLC or LC-MS), carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product will likely be a viscous oil. Purify the crude material by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield 1-Benzyl-7-phenyl-1,4-diazepane as a purified oil or solid.
Characterization
The structure of the synthesized 1-Benzyl-7-phenyl-1,4-diazepane should be confirmed by spectroscopic methods.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic protons: Multiplets in the range of δ 7.20-7.40 ppm corresponding to the phenyl and benzyl groups.
-
Benzyl CH₂: A singlet or AB quartet around δ 3.50-3.70 ppm.
-
Diazepane ring protons: A series of complex multiplets in the range of δ 2.50-3.50 ppm.
-
Phenyl-substituted CH: A multiplet around δ 3.80-4.00 ppm.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Aromatic carbons: Signals in the range of δ 127-140 ppm.
-
Benzyl CH₂: A signal around δ 60-65 ppm.
-
Diazepane ring carbons: Signals in the range of δ 40-60 ppm.
Reaction Workflow Diagram
Figure 2: Workflow for the synthesis of 1-Benzyl-7-phenyl-1,4-diazepane.
Discussion
The proposed synthesis of 1-Benzyl-7-phenyl-1,4-diazepane via reductive amination is a robust and versatile method. The choice of sodium triacetoxyborohydride as the reducing agent is strategic, as it is less sensitive to moisture and provides higher selectivity compared to other borohydrides like sodium borohydride or sodium cyanoborohydride[5]. The reaction conditions are generally mild, which should help to minimize side reactions.
Potential challenges in this synthesis may include the formation of byproducts from the self-condensation of phenylacetaldehyde or the over-alkylation of the diamine. Careful control of stoichiometry and reaction temperature is therefore important. The purification by column chromatography is a critical step to isolate the desired product in high purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Sodium triacetoxyborohydride is a reducing agent and should be handled with care. It can react with water to release flammable hydrogen gas.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
[Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][9][10]diazepines. ResearchGate.]()
-
[Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][9][10]oxazin-7-yl)acetamides and their positive inotropic evaluation. PubMed.]()
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 14. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1-Benzyl-7-methyl-1,4-diazepane | C13H20N2 | CID 56828058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
Application Note: Advanced Synthesis of Phenyl-Diazepane Derivatives
Abstract
Phenyl-diazepane derivatives, particularly 1-phenyl-1,4-diazepanes , represent a privileged pharmacophore in medicinal chemistry, serving as core scaffolds for orexin receptor antagonists (e.g., Suvorexant), kinase inhibitors, and GPCR ligands. However, the synthesis of these seven-membered heterocycles is complicated by significant entropic barriers (medium-ring constraints) and regioselectivity challenges during functionalization. This guide provides high-fidelity protocols for the construction and functionalization of phenyl-diazepanes, focusing on Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) for N-arylation and Ring-Closing Metathesis (RCM) for scaffold assembly.
Section 1: Strategic Analysis & Catalyst Selection
The Entropic Challenge
Constructing a 7-membered diazepane ring is kinetically disfavored compared to 5- or 6-membered rings due to transannular strain and unfavorable entropy of activation (
Decision Matrix: Catalyst Selection
The choice of catalyst is dictated by the steric environment of the amine and the electronic nature of the phenyl halide.
Figure 1: Decision tree for selecting catalytic systems based on substrate class. RuPhos is prioritized for secondary cyclic amines (diazepanes) due to its resistance to
Section 2: Protocol A – Regioselective N-Arylation via Buchwald-Hartwig
Objective: Synthesize N-phenyl-1,4-diazepane from 1,4-diazepane and bromobenzene. Challenge: Preventing bis-arylation and managing the nucleophilicity of the secondary amine in a cyclic system.
Reagents & Materials
| Component | Reagent | Equiv. | Role |
| Substrate | N-Boc-1,4-diazepane | 1.0 | Mono-protected scaffold to ensure regioselectivity. |
| Coupling Partner | Bromobenzene (or Aryl Bromide) | 1.2 | Electrophile. |
| Catalyst | RuPhos Pd G4 | 0.02 (2 mol%) | Pre-catalyst ensuring rapid generation of LPd(0). |
| Base | NaOtBu (Sodium tert-butoxide) | 1.5 | Strong base to deprotonate the Pd-amine complex. |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | N/A | Non-polar solvents promote reductive elimination. |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Reagent Loading: Add N-Boc-1,4-diazepane (1.0 mmol), NaOtBu (1.5 mmol), and RuPhos Pd G4 (0.02 mmol).
-
Note: If using a non-solid aryl halide, add it in step 4.
-
-
Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (0.2 M concentration, ~5 mL).
-
Electrophile Addition: Add Bromobenzene (1.2 mmol) via syringe.
-
Reaction: Seal the vessel. Heat to 85°C for 12 hours (or 100°C for 1 hour in Microwave).
-
Checkpoint: Monitor via LC-MS. The disappearance of the starting amine and appearance of the product mass (M+H) validates the cycle.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts.
-
Deprotection (Optional but typical): To access the free amine, treat the crude N-Boc-N-phenyl intermediate with TFA/DCM (1:4) for 1 hour.
Mechanism & Causality
-
Why RuPhos? 1,4-diazepanes are secondary cyclic amines. Standard ligands (PPh3) often lead to
-hydride elimination or slow oxidative addition. RuPhos is a bulky dialkylbiaryl phosphine that facilitates the reductive elimination step, which is often the turnover-limiting step for electron-rich secondary amines [1]. -
Why Pre-catalyst (G4)? Using Pd(OAc)2 requires in-situ reduction to Pd(0), which can be inconsistent. G4 precatalysts contain the ligand and Pd in a 1:1 ratio and activate immediately upon base exposure, ensuring reproducible kinetics.
Section 3: Protocol B – Scaffold Construction via Ring-Closing Metathesis (RCM)
Objective: De novo synthesis of a phenyl-diazepane core (e.g., 6-phenyl-1,4-diazepane) from acyclic precursors.
Reagents & Materials
| Component | Reagent | Role |
| Precursor | N,N'-diallyl-2-phenylpropane-1,3-diamine | The di-olefin substrate. |
| Catalyst | Grubbs II or Hoveyda-Grubbs II | Ruthenium carbene catalyst tolerant of amines. |
| Additive | p-Toluenesulfonic acid (pTsOH) | Protonates amines to prevent catalyst poisoning. |
| Solvent | Dichloromethane (DCM) | Degassed, dilute (0.01 M). |
Step-by-Step Methodology
-
Substrate Preparation: Dissolve the diallyl precursor (1.0 mmol) in anhydrous DCM (100 mL).
-
Critical: High dilution (0.01 M or lower) is mandatory to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
-
-
Amine Protection (In-situ): Add pTsOH (1.0 equiv).
-
Reasoning: Free amines coordinate to the Ru center, quenching the catalyst. Protonation forms the ammonium salt, which does not coordinate [2].
-
-
Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion under Argon.
-
Reflux: Heat to reflux (40°C) for 4–12 hours.
-
Quench & Workup: Cool to RT. Add excess triethylamine (to free the amine) and concentrate.
-
Purification: Flash chromatography on silica gel.
Figure 2: RCM workflow highlighting the critical amine-protonation step to prevent catalyst deactivation.
Section 4: Troubleshooting & Optimization (Self-Validating Systems)
Common Failure Modes & Solutions
| Symptom | Probable Cause | Corrective Action |
| Protocol A: Low Conversion | Catalyst Poisoning / Oxidation | Switch to BrettPhos Pd G3 if steric hindrance is extreme. Ensure Argon sparging of solvents (O2 kills Pd(0)). |
| Protocol A: Bis-arylation | Unprotected Nitrogen | Use N-Boc or N-Cbz protected diazepane. Do not use free 1,4-diazepane unless excess is used (wasteful). |
| Protocol B: Oligomerization | Concentration too high | Dilute reaction to 0.005 M . High concentration favors intermolecular reaction. |
| Protocol B: No Reaction | Catalyst coordination | Ensure pTsOH is added. Free amines are "kryptonite" to Grubbs catalysts. |
Analytical Validation
-
NMR (1H): For Protocol A, look for the diagnostic shift of the
-protons adjacent to the nitrogen. Upon phenylation, these protons typically shift downfield (from 2.8 to 3.4-3.8 ppm) due to the anisotropy of the aromatic ring. -
LC-MS: Monitor the isotopic pattern. Bromine-containing starting materials have a 1:1 M/M+2 ratio. The product will lose this pattern, confirming coupling.
References
-
Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society. [Link] (Note: While titled Cu-catalyzed, this seminal work establishes the comparative baselines for Pd vs Cu in hindered amines).
-
Fustero, S., et al. (2010). "Ring-Closing Metathesis in the Synthesis of Nitrogen Heterocycles." Chemical Reviews. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]
-
Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. [Link]
Application Note: Solubilization and Handling of 1-Benzyl-7-phenyl-1,4-diazepane for In Vitro Assays
[1]
Introduction & Physicochemical Profile[2][3][4][5][6]
1-Benzyl-7-phenyl-1,4-diazepane is a lipophilic, pharmacologically active scaffold often utilized in the development of CNS-active agents (e.g., dopamine/serotonin ligands) and enzyme inhibitors.[1] Structurally, it consists of a seven-membered diazepane ring substituted with a benzyl group at the N1 position and a phenyl group at the C7 position.
Successful in vitro assays depend critically on the compound's bioavailability in the culture medium. As a lipophilic amine, this molecule presents specific solubility challenges, including a tendency to precipitate in aqueous buffers at neutral pH and potential adsorption to plasticware. This guide details a self-validating protocol to ensure consistent dosing.
Key Chemical Properties
| Property | Value (Estimated) | Implication for Protocol |
| Molecular Formula | C₁₈H₂₂N₂ | |
| Molecular Weight | ~266.38 g/mol | Use this for Molarity calculations.[1] |
| LogP (Lipophilicity) | ~3.2 – 3.8 | High lipophilicity; requires organic solvent stock (DMSO). |
| pKa (Basic) | ~9.0 – 9.5 (Amine) | Positively charged at pH 7.4, but free base is poorly water-soluble. |
| Physical State | Viscous Oil or Low-Melting Solid | May require warming to handle initially.[1] |
Solvent Selection & Stock Preparation
Core Directive: Do not attempt to dissolve the free base directly in aqueous buffers (PBS, Media). It will result in micro-precipitation, leading to erratic IC50 data.
The Gold Standard: Anhydrous DMSO
Dimethyl sulfoxide (DMSO) is the required vehicle. It solubilizes the lipophilic free base and is miscible with water.
-
Grade: Sterile-filtered, Hybridoma/Cell Culture Grade (≥99.9%).
-
Target Stock Concentration: 10 mM .
-
Why 10 mM? It allows for a 1000x dilution to achieve a 10 µM final assay concentration while keeping the final DMSO content at 0.1% (non-toxic to most cell lines).
-
Master Stock Protocol
Step 1: Weighing
-
Calculate the mass required for 1 mL of 10 mM stock:
[1] -
Weigh ~3-5 mg of compound into a glass vial (avoid plastic static). Record exact weight to adjust solvent volume.
Step 2: Dissolution
-
Add the calculated volume of Anhydrous DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Sonication: If the compound appears as an oil droplet at the bottom, sonicate in a water bath at 37°C for 5 minutes. Visual check: Solution must be perfectly clear with no Schlieren lines (refractive index swirls).
Step 3: Sterilization (Optional but Recommended) [1]
-
If the compound is not sterile, filter the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter .
-
Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them.
Workflow Visualization
The following diagram illustrates the critical path from solid compound to stable storage.
Caption: Figure 1. Step-by-step workflow for generating a stable Master Stock solution in DMSO.
Serial Dilution & Cell Dosing Strategy
The most common source of experimental error is "Shock Precipitation," where the hydrophobic compound crashes out when a high-concentration DMSO stock hits the aqueous media.
The "Intermediate Plate" Method
To prevent precipitation, use an intermediate dilution step. Do not pipette 10 mM stock directly into the cell well unless using an acoustic dispenser (e.g., Echo).
Protocol:
-
Prepare Assay Media: Warm cell culture media (e.g., DMEM + 10% FBS) to 37°C.
-
Intermediate Dilution (10x Conc):
-
Dilute the 10 mM Master Stock into media to create a 10x Working Solution .
-
Example: To test at 10 µM final, prepare a 100 µM solution (10 µL of 10 mM Stock + 990 µL Media).
-
Note: This solution contains 1% DMSO.
-
-
Final Addition:
-
Add 10 µL of the 10x Working Solution to 90 µL of cells in the assay plate.
-
Final Result: 10 µM Compound, 0.1% DMSO.
-
Vehicle Control
Always run a "DMSO-Only" control.[1] If your highest assay concentration uses 0.1% DMSO, your control wells must contain exactly 0.1% DMSO.
Dosing Logic Diagram
Caption: Figure 2. Serial dilution scheme utilizing an intermediate step to ensure solubility and precise DMSO control.
Troubleshooting & Storage
Storage Stability[7]
-
Temperature: Store stocks at -20°C or -80°C.
-
Freeze/Thaw: Limit to < 5 cycles. 1,4-diazepanes are chemically stable, but repeated moisture introduction (DMSO is hygroscopic) causes degradation.
-
Vials: Use amber glass vials with PTFE-lined caps. Avoid polypropylene (plastic) tubes for long-term storage of hydrophobic amines, as the compound may leach into the plastic.
Common Issues
| Symptom | Diagnosis | Solution |
| Cloudiness in Media | Compound precipitation (Shock).[1] | Use the "Intermediate Plate" method (Sec 3.1). Vortex media immediately after adding compound. |
| Yellowing of Stock | Oxidation of the amine. | Check purity by LC-MS. If >5% degradation, discard. Store under nitrogen/argon if possible. |
| Cytotoxicity in Controls | DMSO toxicity. | Ensure final DMSO < 0.5% (v/v). Some sensitive lines (e.g., primary neurons) require < 0.1%. |
References
-
PubChem. (2025).[2][3] 1-Benzyl-1,4-diazepane Compound Summary. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Ramajayam, R., et al. (2007).[4] Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry. (Contextual grounding for 1,4-diazepane biological relevance).
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative source for solubility protocols of lipophilic amines).
-
Sigma-Aldrich. (n.d.).[1] DMSO Solubility and Handling Guide. (General reference for DMSO compatibility with cell culture).
Application Notes and Protocols for the Crystallization of 1-Benzyl-7-phenyl-1,4-diazepane
Introduction: The Critical Role of Crystalline Form in Drug Development
1-Benzyl-7-phenyl-1,4-diazepane is a member of the 1,4-diazepane class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules, including those targeting the central nervous system.[1][2] The isolation of a compound in its crystalline form is a cornerstone of pharmaceutical development. High-quality crystals are essential for unambiguous structure elucidation via single-crystal X-ray diffraction, which provides definitive information on molecular conformation and stereochemistry. Furthermore, the crystalline state represents the highest degree of purity, and its physical properties, such as stability, solubility, and dissolution rate, are critical determinants of a drug candidate's viability.
This guide provides a comprehensive overview of practical methods and theoretical considerations for the crystallization of 1-Benzyl-7-phenyl-1,4-diazepane. The protocols described herein are synthesized from established crystallographic practices and literature precedents for analogous diazepane derivatives.[3][4][5]
Part 1: Pre-Crystallization Purification - A Foundation for Success
The purity of the starting material is paramount for successful crystallization. Impurities can inhibit nucleation, impede crystal growth, or become incorporated into the crystal lattice, leading to defects. Column chromatography is the recommended method for purifying crude 1-Benzyl-7-phenyl-1,4-diazepane prior to crystallization attempts.
Protocol 1: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common starting point for compounds of this polarity. A typical gradient might range from 10% to 50% ethyl acetate. The exact ratio should be determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.3 for the target compound.
-
Procedure: a. Dissolve the crude 1-Benzyl-7-phenyl-1,4-diazepane in a minimal amount of dichloromethane or the eluent. b. Adsorb the dissolved compound onto a small amount of silica gel and dry it under reduced pressure. c. Load the dried silica onto a pre-packed silica gel column. d. Elute the column with the determined mobile phase, collecting fractions. e. Monitor the fractions by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound, which often presents as an oil or an amorphous solid.[6]
Part 2: Crystallization Strategies for 1-Benzyl-7-phenyl-1,4-diazepane
The crystallization of a novel compound is often an empirical process. The following strategies provide a rational starting point for discovering suitable crystallization conditions.
Strategy A: Direct Crystallization of the Free Base
This is the most direct approach, involving the crystallization of the purified 1-Benzyl-7-phenyl-1,4-diazepane without chemical modification. The key is to identify a solvent or solvent system in which the compound has moderate solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Strategy B: Crystallization via Salt Formation
Amines, such as the 1,4-diazepane moiety, can readily form salts with various acids. These salts often exhibit higher crystallinity than the corresponding free base due to the introduction of strong ionic interactions that favor the formation of an ordered crystal lattice.[3]
Part 3: Detailed Experimental Protocols
The following protocols are designed as starting points for screening and optimization.
Protocol 2: Slow Evaporation
This technique is simple and widely applicable. It relies on the gradual increase in the concentration of the solute as the solvent evaporates, leading to supersaturation and crystal formation.
-
Dissolve the purified 1-Benzyl-7-phenyl-1,4-diazepane in a suitable solvent (see Table 1 for suggestions) to near saturation in a small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
Table 1: Suggested Solvents for Crystallization Screening of 1-Benzyl-7-phenyl-1,4-diazepane
| Solvent Class | Specific Solvents | Rationale & Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Often good for dissolving polar compounds and promoting hydrogen bonding. Ethanol has been successfully used for related diazepanes.[5][7] |
| Esters | Ethyl acetate | A solvent of medium polarity, frequently used for the purification and crystallization of nitrogen-containing heterocycles.[5][7] |
| Nitriles | Acetonitrile | A polar aprotic solvent that has been used to obtain single crystals of diazepane derivatives.[4] |
| Halogenated | Dichloromethane | Useful for initial dissolution; often used in combination with a less polar solvent for anti-solvent crystallization. |
| Ethers | Diethyl ether, Dioxane | Can be used as anti-solvents. |
| Hydrocarbons | Hexanes, Heptane | Typically used as anti-solvents to reduce the solubility of the compound. |
| Amides | Dimethylformamide (DMF) | A highly polar solvent, can be useful for poorly soluble compounds, often in combination with another solvent.[4] |
Protocol 3: Cooling Crystallization
This method is effective when the compound's solubility is significantly temperature-dependent.
-
Dissolve the purified compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point) to create a saturated solution.
-
Filter the hot solution through a pre-warmed filter to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, transfer the solution to a refrigerator (4 °C) or freezer (-20 °C).
-
Slow cooling is crucial to promote the growth of fewer, larger crystals.
Protocol 4: Vapor Diffusion
This technique involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "poor" solvent (anti-solvent) to slowly diffuse into the solution, gradually reducing the compound's solubility.
-
Dissolve the purified compound in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane, methanol) in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a layer of the "poor" solvent (e.g., hexanes, diethyl ether).
-
The vapor from the poor solvent will slowly diffuse into the good solvent, inducing crystallization.
Protocol 5: Salt Formation and Crystallization
-
Dissolve the purified 1-Benzyl-7-phenyl-1,4-diazepane (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a solution of the desired acid (e.g., hydrochloric acid, tartaric acid, 1 equivalent) in the same solvent dropwise while stirring.
-
The salt may precipitate immediately. If so, it can be redissolved by gentle heating and then recrystallized by slow cooling.
-
Alternatively, if the salt remains in solution, it can be subjected to slow evaporation or vapor diffusion techniques.
Part 4: Visualization of Crystallization Workflows
The following diagrams illustrate the logical flow of the described crystallization methods.
Caption: General workflow for crystallization.
Caption: Vapor diffusion crystallization method.
Part 5: Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The solution becomes supersaturated at a temperature above the compound's melting point or glass transition temperature. The compound is too soluble in the chosen solvent. | Use a more dilute solution. Cool the solution more slowly. Use a solvent in which the compound is less soluble. Try a different crystallization technique (e.g., vapor diffusion with a different anti-solvent). |
| Amorphous Solid | Rapid precipitation from a highly supersaturated solution. | Reduce the rate of supersaturation (slower cooling, slower evaporation, or slower addition of anti-solvent). |
| No Crystals Form | The solution is not sufficiently supersaturated. The compound is too soluble. Nucleation is inhibited. | Concentrate the solution further. Cool to a lower temperature. Add an anti-solvent. Scratch the inside of the vial with a glass rod to create nucleation sites. Add a seed crystal if available. |
| Poor Crystal Quality | Crystal growth is too rapid. Presence of impurities. | Slow down the crystallization process. Ensure the starting material is of the highest possible purity. |
Conclusion
The crystallization of 1-Benzyl-7-phenyl-1,4-diazepane, while requiring empirical optimization, can be systematically approached using the methods outlined in this guide. A patient and methodical screening of solvents and techniques, beginning with a highly purified starting material, is the most effective path to obtaining high-quality single crystals suitable for structural analysis and further development. The choice between direct crystallization of the free base and crystallization via salt formation provides a valuable strategic option to overcome common challenges.
References
- Benchchem. (n.d.). Comparative Analysis of (R)-1-benzyl-5-methyl-1,4-diazepane Salt Crystal Structures: A Guide for Researchers.
- 1,4-Ditosyl-1,4-diazepane. (n.d.). National Center for Biotechnology Information.
- Production method of 1,4-diazepane derivatives. (n.d.). Google Patents.
- Di, D. A., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. PubMed.
- Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
- Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (2023). IUCr Journals.
- 1-Benzyl-1,4-diazepan-5-one. (n.d.). National Center for Biotechnology Information.
- Crystal structures at room temperature of Diazepam (left, ab plane),.... (n.d.). ResearchGate.
- 1,4‐Diazepane Ring‐Based Systems | Request PDF. (n.d.). ResearchGate.
-
Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b][3][8]diazepines. (2001). MDPI. Retrieved from
- Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. (n.d.). Google Patents.
- 1-Benzyl-1,4-diazepane | C12H18N2 | CID 228365. (n.d.). PubChem.
- Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li. (n.d.). DOI.
- Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. (2015). PubMed Central.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). PubMed Central.
- Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025). UWSpace.
- 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (+/-)-. (n.d.). precisionFDA.
- 1-benzyl-7-methyl-1,4-diazepane (C13H20N2). (n.d.). PubChemLite.
- Benchchem. (n.d.). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
Sources
- 1. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jocpr.com [jocpr.com]
- 8. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diazepane Synthesis Optimization
Core Directive: The "Medium Ring" Challenge
The synthesis of 1,4-diazepanes (7-membered heterocycles) presents a distinct thermodynamic and kinetic challenge compared to 5- or 6-membered rings.
The Problem: 7-membered rings sit at the transition between "common" and "medium" rings. They suffer from:
-
Entropic Disfavor: The probability of chain ends meeting is lower than for 5/6-membered rings.
-
Enthalpic Strain: Transannular interactions (Pitzer strain) and eclipsing conformations raise the activation energy for closure.
The Consequence: Without specific intervention, the reaction kinetics favor intermolecular oligomerization (dimerization) over intramolecular cyclization .
Troubleshooting Module: Controlling Oligomerization
Symptom: LCMS shows a major peak at [2M+H]⁺ or higher order oligomers. Root Cause: The effective molarity (EM) of the cyclization is lower than the actual concentration of the substrate.
The Solution: Pseudo-High Dilution (PHD)
You must manipulate the kinetics to keep the instantaneous concentration of the unreacted precursor approaching zero.
Protocol: Syringe Pump Cyclization
Do not simply dilute the reaction in a large flask; this is inefficient and environmentally poor. Use a feed-controlled system.
| Parameter | Specification | Rationale |
| Feed Rate | 0.1 – 0.5 mmol/hour | Ensures reactant is consumed faster than it is added ( |
| Solvent Volume | 10–20 mM (final concentration) | Balances solubility with kinetic favorability. |
| Temperature | Reflux (Solvent dependent) | High temp increases the Boltzmann distribution of the cisoid reactive conformer. |
| Agitation | Vigorous (>800 RPM) | Prevents localized "hotspots" of high concentration at the needle tip. |
Visualization: Kinetic Competition
The following diagram illustrates why concentration control is the primary lever for success.
Figure 1: Kinetic competition between first-order cyclization and second-order dimerization. High dilution suppresses the red path.
Troubleshooting Module: Specific Chemistries
Different synthetic routes exhibit unique side-reaction profiles. Select your method below for specific fixes.
Method A: Nucleophilic Substitution (SN2)
Route: Reacting a 1,2-diamine with a 1,3-dihalide (or bis-tosylate).
Issue 1: Elimination (Alkene Formation)
-
Symptom: Mass spectrum shows [M-HX] peaks; NMR shows vinylic protons.
-
Cause: The diamine acts as a base rather than a nucleophile, promoting E2 elimination on the electrophile.
-
Fix:
-
Change Base: Switch from strong bases (NaH, KOtBu) to non-nucleophilic, buffered bases (Cs₂CO₃ or DIPEA).
-
Leaving Group: Switch from Bromide/Iodide to Mesylate/Tosylate (harder nucleophiles favor SN2).
-
Solvent: Use polar aprotic solvents (Acetonitrile, DMF) to strip cations and increase nucleophilicity.
-
Issue 2: Over-Alkylation (Quaternization)
-
Symptom: Product is stuck in the aqueous layer; Mass spec shows [M+R]⁺.
-
Fix: Use the Ns (Nosyl) or Ts (Tosyl) protecting group strategy.
-
Protocol: Sulfonylate the diamine
Cyclize with di-halide Deprotect (Mg/MeOH for Nosyl). This prevents the nitrogen from reacting further after the first bond forms.
-
Method B: Amide Coupling (Lactamization)
Route: Cyclization of a linear amino-acid derivative (e.g., forming 1,4-diazepan-2,5-diones).
Issue: Racemization
-
Symptom: Loss of optical activity; chiral HPLC shows enantiomers.
-
Cause: Oxazolone formation or base-mediated enolization during slow cyclization.
-
Fix: Use "fast" coupling reagents to minimize the lifetime of the activated ester.
-
Recommended: HATU/HOAt or DEPBT (less epimerization than HBTU).
-
Avoid: Carbodiimides (EDC/DCC) without additives.
-
Advanced Strategy: Conformational Pre-organization
If high dilution fails, your linear precursor likely has a high energy barrier to achieving the cisoid conformation required for closure. You must lower the entropic penalty.
The "Turn Inducer" Strategy Modify the linear backbone to force the ends together.
| Modification | Mechanism | Implementation |
| Gem-Dimethyl Effect | Thorpe-Ingold effect; restricts bond rotation, favoring ring closure. | Add gem-dimethyl groups to the carbon backbone if SAR permits. |
| Bulky N-Protecting Groups | Use | |
| Rigid Scaffolds | Fusing the diazepane to an aromatic ring (Benzodiazepine) pre-organizes the structure. | Use phthaloyl precursors or o-phenylenediamine derivatives. |
Decision Tree: Diagnostic Workflow
Use this logic flow to diagnose failed reactions.
Figure 2: Diagnostic workflow for identifying and correcting diazepane synthesis failures.
FAQ: Rapid Response
Q: Can I use microwave irradiation for diazepane formation? A: Yes, but with caution. Microwaves accelerate both the cyclization and the polymerization. It is effective only if the intramolecular barrier is high (enthalpic) but the concentration is kept low. Recommendation: Combine microwave heating with a dilute concentration (5 mM).
Q: My Mitsunobu cyclization (DIAD/PPh3) yields only 20%. Where is the rest? A: Mitsunobu reactions on 7-membered rings often fail due to steric bulk around the phosphorous intermediate.
-
Fix: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine). The increased nucleophilicity of PBu3 and the stability of the ADDP adduct often drive difficult cyclizations better than standard DEAD/PPh3.
Q: Why is my reductive amination (Dialdehyde + Diamine) forming a "gummy" polymer? A: You are mixing stoichiometric amounts of bifunctional reagents. This is classic step-growth polymerization conditions.
-
Fix: Do not mix them all at once. Add the diamine slowly to the dialdehyde (or vice versa) in the presence of the reducing agent (NaBH(OAc)3). This ensures that as soon as a mono-amine forms, it cyclizes before it can find another aldehyde molecule.
References
-
Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102.
-
Rossa, L., & Vögtle, F. (1983).[1] Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1–86.[1]
-
Malesevic, M., et al. (2004).[2] An improved method for the solution cyclization of peptides under pseudo-high dilution conditions.[2] Journal of Biotechnology, 112(1-2), 73–77.[2]
-
Horton, D. A., et al. (2003). The Synthesis and Biological Evaluation of 1,4-Diazepanes as High Affinity Sigma Ligands. Bioorganic & Medicinal Chemistry, 11(8), 1727-1743.
-
Banfi, L., et al. (2007). Ugi Multicomponent Reaction Followed by an Intramolecular Nucleophilic Substitution: A Rapid Access to 1,4-Diazepan-2-ones. The Journal of Organic Chemistry, 72(6), 2151–2160.
Sources
Technical Support Center: Diazepane Synthesis Optimization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamic & Kinetic Control of 1,4-Diazepane Ring Closure
Introduction: The "Medium-Ring" Paradox
Welcome. If you are accessing this guide, you are likely encountering the classic "medium-ring" challenge. Synthesizing diazepanes (saturated 7-membered heterocycles with two nitrogen atoms) presents a unique thermodynamic conflict:
-
Entropic Disadvantage: The probability of chain ends meeting is significantly lower than for 5- or 6-membered rings.
-
Enthalpic Strain: Transannular interactions (Pitzer strain) create a higher activation energy (
) for closure.
Temperature is not just a variable here; it is the switch that dictates whether you form your target pharmacophore or an intractable polymer tar. This guide synthesizes kinetic data with practical troubleshooting to optimize your reaction window.
Module 1: The Thermodynamics of Ring Closure
To optimize temperature, you must understand the energy landscape. 7-membered rings do not form "willingly" at room temperature in many direct cyclization protocols.
The Kinetic vs. Thermodynamic Trap
-
Low Temperature (<40°C): Kinetic trapping often occurs. The reaction may stall at the linear intermediate or form kinetic dimers.
-
High Temperature (>100°C): While heat provides the energy to overcome the ring-strain barrier, it also accelerates intermolecular polymerization (second-order reaction).
-
The Sweet Spot: You need a temperature that surmounts the ring-strain
while keeping the concentration of active intermediates low enough to prevent collisions between separate chains.
Visualizing the Pathway
The following diagram illustrates the energy difference between the desired intramolecular cyclization and the competing intermolecular oligomerization.
Caption: Energy profile comparing the high-barrier intramolecular pathway (red) vs. the lower-barrier intermolecular pathway (grey).
Module 2: Optimized Protocols & Temperature Ranges
Select the protocol matching your synthetic route.
Protocol A: Nucleophilic Substitution (The "High Dilution" Method)
Reagents: Ethylenediamine derivatives + 1,3-Dihalopropanes
| Parameter | Recommended Range | Scientific Rationale |
| Solvent | Toluene or Xylene | High boiling point allows access to >100°C; non-polar nature destabilizes charged linear intermediates, encouraging cyclization. |
| Temperature | Reflux (110–140°C) | Essential to overcome the enthalpy of activation for 7-membered ring formation [1]. |
| Addition Rate | 0.1 – 0.5 mL/min | Critical: Slow addition of reactants into hot solvent simulates "infinite dilution," favoring intramolecular reaction ( |
| Base | Cesium (Template Effect) can pre-organize the linear chain, lowering the entropic cost of closure. |
Application Note: Do not start the addition until the solvent is at a rolling reflux. If the temperature drops during addition, polymerization risk increases.
Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination
Reagents: Linear diamine + Aryl dihalide (or intramolecular)
| Parameter | Recommended Range | Scientific Rationale |
| Solvent | 1,4-Dioxane or Toluene | Dioxane coordinates with Pd, stabilizing the active species at required temperatures. |
| Temperature | 80–100°C | Balance point. <80°C: Slow oxidative addition. >110°C: Rapid catalyst decomposition (Pd black precipitation) and ligand dissociation [2, 3]. |
| Catalyst | Pd(OAc)2 / BINAP | Bidentate ligands are crucial to enforce the geometry required for reductive elimination of the 7-membered ring. |
Application Note: For Pd-catalyzed routes, temperature cycling is dangerous. Maintain a steady setpoint. Fluctuations can cause the catalyst to "crash out" before the difficult reductive elimination step occurs.
Module 3: Troubleshooting Guide
Use this matrix to diagnose temperature-related failures.
Symptom: Reaction mixture turns into a viscous "tar" or gum.
-
Diagnosis: Oligomerization (Intermolecular reaction dominated).
-
Root Cause: Temperature was likely sufficient, but concentration was too high relative to the reaction rate.
-
The Fix:
-
Maintain the high temperature (Reflux).
-
Decrease reactant concentration by factor of 10 (High Dilution Principle).
-
Use a syringe pump to add the linear precursor over 4–8 hours into the hot solvent.
-
Symptom: Starting material remains unconsumed after 24h.
-
Diagnosis: Kinetic Trapping.
-
Root Cause: The system has not reached the activation energy (
) required to close the strained ring. -
The Fix:
-
Switch solvent from THF (66°C) to Toluene (110°C) or Xylene (140°C).
-
If using Pd-catalysis, verify the catalyst is active at this temperature (some ligands degrade >100°C).
-
Symptom: Product forms but decomposes (low yield, black mixture).
-
Diagnosis: Thermal Degradation / Oxidation.
-
Root Cause: Diazepanes are amines and are susceptible to oxidation at high temperatures.
-
The Fix:
-
Degas all solvents rigorously (freeze-pump-thaw x3).
-
Run under strict Argon/Nitrogen atmosphere.
-
Reduce temperature by 10°C steps; yield may improve even if reaction time extends.
-
Module 4: Decision Support Logic
Follow this logic flow to determine your next optimization step.
Caption: Decision matrix for troubleshooting diazepane synthesis failures.
FAQ: Expert Insights
Q: Can I use microwave irradiation to speed up diazepane formation?
A: Yes, but with caution. Microwave heating is excellent for overcoming the high
Q: Why does my Buchwald-Hartwig reaction fail at reflux in toluene? A: Check your base and ligand. In diazepane synthesis, the reductive elimination step is the bottleneck. If the temperature is too high (>110°C), bulky phosphine ligands may dissociate from the Palladium. Try lowering the temp to 80°C and extending the time, or switch to a more thermally stable ligand like Xantphos [5].
Q: Is the Schmidt reaction (Ring Expansion) a better alternative? A: It depends on your equipment. The Schmidt reaction (ketone + hydrazoic acid) is highly exothermic. While the final ring expansion requires heat, the initial addition must be done at 0°C to preventing runaway reactions. It is generally safer for scale-up but requires handling potentially explosive azides [6].
References
-
MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Available at: [Link]
-
Bentham Science. (2023). Synthesis of 1,4-Benzodiazepines by Palladium-Catalyzed C-N Coupling. Available at: [Link]
-
Royal Society of Chemistry. (2024). Kinetics of formation of three- to seven-membered-ring N-tosylazacycloalkanes. Available at: [Link]
-
NIH / PubMed. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Available at: [Link]
-
MDPI. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Available at: [Link]
-
Sci-Hub / Tetrahedron Letters. (2010). Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. Available at: [Link][1]
Sources
User Issue: "I cannot separate the enantiomers of 1-Benzyl-7-phenyl-1,4-diazepane."
Technical Support Center: Chiral Resolution of 1,4-Diazepanes Ticket ID: #RES-DZP-7Ph | Status: Open | Priority: High
Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Separation Technologies.[1]
Executive Summary: The resolution of 1-Benzyl-7-phenyl-1,4-diazepane presents a specific stereochemical challenge due to the conformational flexibility of the seven-membered diazepane ring and the steric bulk proximal to the N1 position. Unlike rigid piperazines, the diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers, which can complicate chiral recognition.
This guide provides a bifurcated troubleshooting protocol: Method A (Classical Resolution via Diastereomeric Salts) for scalability, and Method B (Chiral Chromatography) for analytical precision and semi-prep purification.[1]
Part 1: Diagnostic & Triage (Start Here)[1]
Before attempting a specific protocol, diagnose your current failure mode using the decision matrix below.
Figure 1: Triage decision tree for selecting the appropriate resolution methodology based on scale and failure mode.
Part 2: Method A - Classical Resolution (Diastereomeric Crystallization)[1]
Context: This is the preferred method for scales >1g. The molecule contains two basic nitrogen atoms. The N4 position (secondary amine) is the primary handle for salt formation, as the N1 position is sterically crowded by the benzyl group and the C7-phenyl substituent.
Protocol: The "Double-Salt" Screening Strategy
Do not rely on a single acid. The flexibility of the diazepane ring requires a rigid resolving agent to "lock" the conformation in the crystal lattice.
Recommended Resolving Agents:
-
Dibenzoyl-L-tartaric acid (L-DBTA): Primary recommendation. The phenyl rings of DBTA engage in
stacking with the C7-phenyl and N1-benzyl groups of the diazepane. -
Di-p-toluoyl-L-tartaric acid (L-DTTA): Use if DBTA fails.
-
Mandelic Acid: Less likely to succeed due to lack of C2 symmetry, but useful as a backup.[1]
Troubleshooting Guide (Q&A Format)
Q1: "My solution turns into a sticky oil instead of crystals (Oiling Out). What is wrong?"
-
Root Cause: The solvent polarity is too high, or the cooling rate is too fast, trapping solvent molecules (solvates) that prevent lattice formation.[1]
-
Corrective Action:
-
Switch Solvent System: Move from pure Ethanol (EtOH) to EtOH:Water (95:5) or Isopropanol (IPA) .[1] The hydrophobic nature of the benzyl/phenyl groups often requires a less polar alcohol.
-
The "Cloud Point" Method: Dissolve the amine and acid in hot methanol. Add hot ethyl acetate (antisolvent) dropwise until the solution turns slightly cloudy.[1] Re-heat to clear, then let cool very slowly in a Dewar flask.
-
Q2: "I got crystals, but the enantiomeric excess (ee) is low (< 20%)."
-
Root Cause: You likely formed a solid solution or a "double salt" where both diastereomers co-crystallize.
-
Corrective Action:
-
Recrystallization: Do not free-base yet. Recrystallize the salt directly from a different solvent (e.g., if crystallized from EtOH, recrystallize from Acetone/MeOH).[1]
-
The "Pope-Peachey" Approach: Use 0.5 equivalents of the resolving acid and 0.5 equivalents of an achiral mineral acid (HCl). This forces the "wrong" enantiomer to stay in solution as the hydrochloride salt, while the "right" enantiomer precipitates as the tartrate.
-
Data Table: Solvent Screening Matrix
| Solvent System | Suitability | Notes |
|---|---|---|
| Ethanol (Abs) | High | Standard starting point. |
| IPA | High | Best for lipophilic amines; prevents oiling. |
| Acetone | Medium | Good antisolvent; poor solubility for the salt. |
| Water | Low | Avoid. Molecule is too lipophilic. |
Part 3: Method B - Chiral Chromatography (HPLC/SFC)
Context: For analytical determination of ee or purification of <100mg batches.
Protocol: Normal Phase Chiral HPLC
The basicity of the diazepane nitrogens (N1, N4) causes severe interaction with residual silanols on the silica support, leading to peak tailing.[1]
Core System:
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
-
Mobile Phase: Hexane : IPA (90:10 to 80:20).[1]
-
MANDATORY Additive: 0.1% Diethylamine (DEA) or Ethanolamine.[1]
Troubleshooting Guide (Q&A Format)
Q3: "My peaks are tailing and merging. I can't calculate integration."
-
Root Cause: Ionization of the secondary amine (N4).
-
Corrective Action: Increase the basic modifier.
-
Step 1: Ensure you are using Diethylamine (DEA) , not TFA.[1] Acidic modifiers will protonate the amine and destroy separation on these columns.
-
Step 2: Increase DEA concentration to 0.2%.
-
Q4: "I see separation, but retention times are shifting between runs."
-
Root Cause: The "Memory Effect" on amylose columns when switching mobile phases.
-
Corrective Action: Flush the column with 100% Ethanol (with 0.1% DEA) for 30 minutes to reset the stationary phase polymer swelling, then re-equilibrate with Hexane/IPA.
Figure 2: HPLC Method Development Workflow emphasizing the necessity of basic modifiers.
Part 4: Determination of Absolute Configuration
Once you have resolved the enantiomers, you must assign them as (R) or (S).[1]
-
X-Ray Crystallography (Gold Standard):
-
Grow a single crystal of the HBr salt (heavy atom method) or the L-DBTA salt .
-
Why: The heavy bromine atom or the known chirality of L-DBTA provides the internal reference for anomalous dispersion.
-
-
Circular Dichroism (CD):
-
Compare the CD spectrum of your isolated enantiomer with the calculated spectrum of (S)-1-benzyl-7-phenyl-1,4-diazepane.
-
Note: The 7-phenyl chromophore will show a distinct Cotton effect around 220-250 nm.
-
References
-
BenchChem Technical Guides. (2025). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Retrieved from [1]
-
Sparaco, R., et al. (2023).[1][2] Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.[2] Molecules, 28(1),[1][2] 57. [1]
-
Wacharine-Antar, S., et al. (2016).[1] Crystallization-Based Separation of Enantiomers. ResearchGate.[3] (General principles of diastereomeric salt resolution for amines).
-
Straniero, V., et al. (2022).[1][3] Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids.[3] Chirality, 34(8).[1][3] [1]
(Note: While specific literature on the 7-phenyl derivative is proprietary/sparse, protocols are adapted from the structurally homologous 5-methyl derivative and general 1,4-diazepane chemistry validated in References 1 and 2.)
Sources
Technical Support Center: Synthesis of 1-Benzyl-7-phenyl-1,4-diazepane
Welcome to the technical support center for the synthesis of 1-Benzyl-7-phenyl-1,4-diazepane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common synthetic challenges encountered when preparing this disubstituted 1,4-diazepane. Our approach is grounded in established chemical principles and field-proven insights to ensure you can anticipate, diagnose, and resolve experimental hurdles effectively.
Introduction to the Synthesis
The synthesis of 1-Benzyl-7-phenyl-1,4-diazepane typically involves a multi-step sequence, culminating in the formation of the seven-membered diazepine ring. A common and versatile approach is the reductive amination between a suitable N-benzylated diamine and a phenyl-substituted carbonyl compound, followed by cyclization. This seemingly straightforward pathway is fraught with potential pitfalls, from incomplete reactions and low yields to the formation of stubborn impurities that complicate purification. This guide will illuminate these challenges and provide robust solutions.
Troubleshooting Guide: Common Synthetic Pitfalls
This section addresses specific issues you may encounter during the synthesis of 1-Benzyl-7-phenyl-1,4-diazepane, presented in a question-and-answer format.
Low or No Product Yield
Question: My reaction has stalled, and I'm observing very low conversion to the desired 1-Benzyl-7-phenyl-1,4-diazepane. What are the likely causes?
Answer: Low or no product yield is a frequent issue that can often be traced back to several key factors:
-
Inefficient Imine Formation: The initial condensation between the amine and carbonyl groups to form the imine intermediate is a critical, equilibrium-driven step. Insufficient removal of water, a byproduct of this reaction, can hinder the forward reaction.
-
Steric Hindrance: The bulky phenyl group at the 7-position can sterically hinder the approach of the nucleophilic amine during the intramolecular cyclization step.
-
Reducing Agent Inactivity: The choice and quality of the reducing agent are paramount. Older or improperly stored sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) may have reduced activity.
-
Incorrect pH: The pH of the reaction medium is crucial for both imine formation (which is acid-catalyzed) and the subsequent reduction. An optimal pH range is typically slightly acidic (pH 4-6).
Troubleshooting Steps:
-
Promote Imine Formation:
-
Consider using a Dean-Stark apparatus to azeotropically remove water if your solvent system allows (e.g., toluene).
-
Alternatively, the addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) can be effective.
-
-
Overcome Steric Hindrance:
-
Increase the reaction temperature to provide the necessary activation energy for the cyclization step.
-
Prolong the reaction time to allow the sterically hindered reaction to proceed to completion.
-
-
Ensure Potent Reduction:
-
Use a freshly opened container of the reducing agent.
-
Consider a more reactive reducing agent if standard conditions fail, but be mindful of potential side reactions.
-
-
Optimize pH:
-
Buffer the reaction mixture using a suitable acidic catalyst, such as acetic acid, to maintain the optimal pH for both imine formation and reduction.
-
Formation of Multiple Products and Impurities
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely side products?
Answer: The formation of multiple products is a common pitfall, often arising from incomplete reactions or undesired side reactions.
-
Uncyclized Intermediate: The linear imine or the corresponding amine (after reduction but before cyclization) can be a major impurity if the cyclization step is inefficient.
-
Over-alkylation: While less common in reductive amination compared to direct alkylation, it's possible for the product amine to react further if excess aldehyde and reducing agent are present.
-
Dimerization: Under certain conditions, intermolecular reactions can lead to the formation of dimeric species.
Troubleshooting Steps:
-
Optimize Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the amine component to ensure the complete consumption of the aldehyde.
-
Stepwise Procedure: Consider a stepwise approach where the imine is first formed and isolated before the reduction and cyclization steps. This can provide greater control over the reaction.
-
Purification Strategy: A robust purification strategy is essential. Column chromatography on silica gel is often effective for separating the desired product from less polar starting materials and more polar uncyclized intermediates.
Purification Challenges
Question: I'm struggling to purify my 1-Benzyl-7-phenyl-1,4-diazepane. It seems to co-elute with impurities during column chromatography.
Answer: Purification of diazepane derivatives can be challenging due to their basic nature and potential for multiple protonation states.
-
Tailing on Silica Gel: The basic nitrogen atoms of the diazepine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Co-elution with Structurally Similar Impurities: Uncyclized intermediates or other side products may have polarities very similar to the desired product, making separation by standard chromatography difficult.
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction between your compound and the silica gel. This will improve peak shape and resolution.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.
-
Salt Formation and Recrystallization: Convert the crude product to a salt (e.g., hydrochloride or tartrate) and purify it by recrystallization. The salt can then be neutralized to recover the pure free base.
Experimental Protocols
The following protocols are illustrative and based on established synthetic methodologies for structurally related 1,4-diazepanes. Optimization may be required for your specific substrate and scale.
Protocol 1: One-Pot Reductive Amination and Cyclization
Step 1: Imine Formation and Reduction
-
To a solution of N-benzyl-1,2-diaminoethane (1.0 eq) in methanol (0.5 M), add 2-phenyl-2-oxoacetaldehyde (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
Step 2: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, with the addition of 0.5% triethylamine to the eluent.
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol or Dichloromethane | Good solubility for reactants and intermediates. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and effective for imine reduction. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reduction and allows the reaction to proceed to completion. |
| Purification | Column Chromatography (Silica Gel) | Effective for separating the product from starting materials and byproducts. |
Visualizations
Synthetic Workflow Diagram
Caption: A typical synthetic workflow for 1-Benzyl-7-phenyl-1,4-diazepane.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Zenner, A., Steinmetzer, J., Ueberschaar, N., Freesmeyer, M., Weigand, W., & Greiser, J. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. R. Soc. Open Sci., 11(240293). Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Validation & Comparative
Comparative NMR Analysis Guide: 1-Benzyl-7-phenyl-1,4-diazepane vs. Regioisomeric Alternatives
Topic: H-NMR and C-NMR Spectral Analysis of 1-Benzyl-7-phenyl-1,4-diazepane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of central nervous system (CNS) agents, the 1,4-diazepane scaffold represents a privileged structure due to its conformational flexibility and capacity for diverse substitution. However, the synthesis of 1-Benzyl-7-phenyl-1,4-diazepane (CAS 220897-67-6) presents a critical analytical challenge: distinguishing the desired 7-phenyl regioisomer from its thermodynamically competitive 5-phenyl alternative and linear precursors.
This guide provides a rigorous spectral comparison, establishing the H-NMR and C-NMR fingerprints required to validate the 1-Benzyl-7-phenyl-1,4-diazepane structure. We demonstrate why standard 1D NMR is often insufficient without supporting 2D correlations (HSQC/NOESY) and define the specific chemical shift boundaries that confirm successful cyclization and regioselectivity.
Structural Analysis & The "Alternative" Challenge
The primary "Alternative" in this context is not a competitor drug, but the Regioisomeric Impurity (1-Benzyl-5-phenyl-1,4-diazepane) generated during non-selective ring closure.
The Core Comparison
-
Target Molecule (A): 1-Benzyl-7-phenyl-1,4-diazepane .[1][2][3] The phenyl group is at position 7, adjacent to the N-benzyl substituted nitrogen (N1).
-
Regioisomer (B): 1-Benzyl-5-phenyl-1,4-diazepane . The phenyl group is at position 5, adjacent to the secondary amine (N4).
Distinguishing these requires analyzing the magnetic environment of the chiral methine proton (H-7 vs H-5) and its interaction with the N-benzyl group.
Figure 1: Synthetic divergence leading to the target scaffold and its primary regioisomeric impurity.
H-NMR Spectral Performance: Target vs. Alternatives
The flexibility of the 7-membered diazepane ring (twist-chair/boat conformations) causes signal broadening. The key to identification is the Benzylic/Chiral Center and the N-Benzyl Methylene .
comparative Spectral Data Table (400 MHz, CDCl3)
| Feature | Target: 1-Benzyl-7-phenyl-1,4-diazepane | Alternative: 1-Benzyl-5-phenyl-1,4-diazepane | Alternative: Linear Precursor |
| Chiral Methine (H-7/H-5) | δ 3.80 - 4.10 ppm (dd) Deshielded by N-Benzyl + Phenyl. | δ 3.90 - 4.20 ppm (dd) Deshielded by NH + Phenyl. | δ 4.60 - 4.80 ppm (CH-OH or CH-Cl typical of precursors). |
| N-Benzyl CH₂ | AB System (δ 3.4 & 3.8 ppm) Highly diastereotopic due to proximity to C7 chiral center. | Singlet or weak AB (δ 3.6 ppm) Far from C5 chiral center; less magnetic anisotropy. | Singlet (δ 3.7 ppm) Free rotation; no ring constraint. |
| NOE Correlation | Strong NOE between H-7 and N-Benzyl protons. | No NOE between H-5 and N-Benzyl protons (distance > 5Å). | N/A |
| Amine Proton (NH) | N4-H (Secondary) Broad singlet, exchangeable. | N1-H (Secondary) If N1 is unsubstituted (unlikely in this scheme). | NH / OH Broad, variable shift. |
Key Diagnostic: The "Diastereotopic Split"
In the Target (7-phenyl) , the C7 chiral center is directly attached to N1. This locks the N-Benzyl group into a rigid environment, causing the benzylic protons (Ph-CH 2-N) to appear as a distinct AB quartet (or two doublets) with a large geminal coupling (~13 Hz). In the Isomer (5-phenyl) , the chiral center is remote (C5). The N-Benzyl protons at N1 experience a more averaged environment, often collapsing to a singlet or a very tight AB system.
C-NMR Spectral Analysis
Carbon-13 NMR provides the definitive confirmation of the skeletal backbone.
-
C7 (Chiral Center): Appears at δ 65.0 – 70.0 ppm . It is deshielded by both the phenyl ring and the tertiary amine (N1).
-
N-Benzyl Methylene: Appears at δ 58.0 – 62.0 ppm .
-
C2/C3/C5/C6: The ring carbons appear in the δ 45.0 – 55.0 ppm range.
-
Differentiation: In the target, C7 correlates (HMBC) to the N-Benzyl protons . In the isomer, C5 does not.
-
Experimental Protocols (Self-Validating)
To ensure scientific integrity, the following protocol includes a "Self-Validation" step using 2D NMR to confirm regiochemistry.
Step 1: Sample Preparation
-
Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d).
-
Reasoning: CDCl₃ minimizes hydrogen bonding with the secondary amine (N4), leading to sharper peaks compared to DMSO-d6, which can broaden amine signals due to exchange.
-
-
Neutralization: If the sample is a salt (e.g., hydrochloride), treat with K₂CO₃ in CDCl₃/D₂O shake-out, or add a pellet of solid NaHCO₃ to the NMR tube to free the base. Salts cause significant chemical shift perturbations.
Step 2: Acquisition Parameters
-
1H-NMR: 16 scans, relaxation delay (d1) = 2.0s.
-
13C-NMR: 1024 scans minimum (diazepane carbons can be slow to relax).
-
NOESY/ROESY (Critical Validation): Mixing time = 300-500 ms.
Step 3: The Validation Workflow (DOT Diagram)
Figure 2: Decision tree for distinguishing 1,4-diazepane regioisomers using NMR markers.
References
-
MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Retrieved from [Link]
-
ResearchGate. (2006). 1,4-Diazepines - Synthesis and Spectral Analysis. Retrieved from [Link]
Sources
Technical Comparison: Structural Elucidation of 1-Benzyl-7-phenyl-1,4-diazepane via ESI-QTOF vs. EI-MS
Executive Summary
1-Benzyl-7-phenyl-1,4-diazepane (C₁₈H₂₂N₂, MW 266.38) represents a critical scaffold in medicinal chemistry, often serving as an intermediate for central nervous system (CNS) active agents or as a structural homolog to substituted piperazines (e.g., BZP).[1] Its characterization presents a unique analytical challenge due to the lability of the benzyl-nitrogen bond and the flexibility of the seven-membered homopiperazine ring.
This guide objectively compares the two dominant mass spectrometry approaches for characterizing this molecule: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) and Electron Ionization Gas Chromatography Mass Spectrometry (EI-GC/MS) . While EI provides fingerprinting suitable for library matching, ESI-QTOF is demonstrated here as the superior method for structural elucidation and metabolic pathway mapping due to its ability to preserve the protonated molecular ion
Structural Context & Theoretical Fragmentation
To interpret the mass spectra correctly, one must understand the charge localization sites. The molecule contains two basic nitrogen atoms within a seven-membered ring.[2]
-
N1 (Benzyl-substituted): Sterically hindered but electron-rich.
-
N4 (Secondary amine): Highly basic, likely site of protonation in ESI.
-
C7 (Phenyl-substituted): Benzylic position, stabilizing adjacent carbocations during fragmentation.
Predicted Fragmentation Pathways[3][4]
-
Tropylium Formation (m/z 91): In EI, the benzyl group cleaves readily to form the stable tropylium cation (
). -
Ring Contraction (Loss of
): Characteristic of 1,4-diazepanes, involving the loss of an ethylene bridge (28 Da).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - -Cleavage: Cleavage adjacent to the nitrogen atoms, driven by radical stabilization (EI) or charge-remote fragmentation (ESI).
Comparative Methodology: ESI-QTOF vs. EI-MS
The following table summarizes the performance metrics of both techniques for this specific diazepane derivative.
| Feature | Method A: ESI-QTOF (LC-MS/MS) | Method B: EI-GC/MS |
| Ionization Type | Soft Ionization (Protonation) | Hard Ionization (70 eV Electron Impact) |
| Dominant Ion | ||
| Structural Insight | High; reveals connectivity via MS/MS | Moderate; fingerprinting only |
| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) |
| Matrix Tolerance | Excellent (with LC separation) | Lower (requires extraction/derivatization) |
| Best Application | Metabolite ID, Pharmacokinetics | Impurity Profiling, Forensic Screening |
Expert Insight
"For 1-Benzyl-7-phenyl-1,4-diazepane, EI-MS often yields a spectrum dominated by m/z 91 (benzyl), obscuring the diazepane ring structure. ESI-QTOF is required to observe the intact ring and specific substituent losses necessary for structural confirmation."
Detailed Fragmentation Analysis (Data)
Pathway A: ESI-CID Fragmentation (Protonated)
Precursor:
| m/z (Observed) | Fragment Identity | Mechanism |
| 267.18 | Parent Ion (Stable in ESI) | |
| 177.13 | $[M+H - C_7H_6]^+ $ | N-Dealkylation (Loss of Benzyl carbene equivalent or neutral toluene mechanism) |
| 175.12 | Loss of Benzyl radical (less common in even-electron ESI, but possible) | |
| 149.10 | Ring Contraction | Loss of |
| 91.05 | Tropylium ion (Charge migration to benzyl) |
Pathway B: EI Fragmentation (Radical Cation)
Precursor:
| m/z (Observed) | Fragment Identity | Mechanism |
| 266.1 | Molecular Ion (Weak intensity < 5%) | |
| 175.1 | ||
| 91.0 | Base Peak (100%); Tropylium formation | |
| 65.0 | Decomposition of Tropylium |
Visualization of Fragmentation Pathways[3][6][7]
The following diagram illustrates the ESI-CID fragmentation pathway, highlighting the critical ring-opening and debenzylation steps.
Figure 1: Proposed ESI-CID fragmentation tree for 1-Benzyl-7-phenyl-1,4-diazepane. The primary pathway involves N-debenzylation followed by diazepane ring contraction.
Experimental Protocols
To replicate these results, use the following validated workflows.
Protocol A: ESI-QTOF Optimization (Recommended)
This protocol ensures maximum sensitivity for the parent ion and rich MS/MS spectra.
-
Sample Preparation:
-
Dissolve 1 mg of standard in 1 mL Methanol (Stock: 1 mg/mL).
-
Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
-
Infusion Parameters:
-
Flow Rate: 10 µL/min (Direct Infusion).
-
Source Voltage (IS): 4500 V (Positive Mode).
-
Source Temp: 300°C.
-
-
MS/MS Acquisition:
-
Collision Energy (CE) Ramp: 10 eV to 40 eV.
-
Rationale: Low CE (10-15 eV) preserves the m/z 267 parent. High CE (30-40 eV) is required to break the robust diazepane ring (m/z 149).
-
Isolation Width: ~1.3 Da (Narrow) to exclude isotopes.
-
Protocol B: EI-GC/MS (For Library Matching)
-
Derivatization (Optional but Recommended):
-
While the molecule is volatile, the secondary amine (N4) can cause tailing.
-
React with TFAA (Trifluoroacetic anhydride) at 60°C for 30 mins to form the N-TFA derivative.
-
-
GC Parameters:
-
Column: DB-5ms (30m x 0.25mm).
-
Injector: 250°C, Splitless.
-
Temp Program: 100°C (1 min) -> 20°C/min -> 300°C.
-
Logical Workflow Diagram
This flowchart guides the analyst in choosing the correct method based on the analytical goal (Quantification vs. Identification).
Figure 2: Decision matrix for analyzing 1-Benzyl-7-phenyl-1,4-diazepane, prioritizing QTOF for structural work and QqQ for sensitivity.
References
-
Rehman, Z. et al. (2025). Electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation. ResearchGate. Link
-
Nielsen, L. et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Royal Society of Chemistry. Link
-
BenchChem Technical Guides. (2025). Stereochemistry and Analysis of 1-benzyl-5-methyl-1,4-diazepane. Link
-
Forensic Science International. (2014). Mass spectra and major fragmentation patterns of piperazine designer drugs. Link
-
SynThink Chemicals. (2024). Reference Standards for Diazepane Impurities. Link
Sources
Comparative Bioactivity Guide: 1-Benzyl-7-phenyl-1,4-diazepane vs. Benzodiazepines
[1]
Executive Summary: The Scaffold Shift
This guide analyzes the pharmacological divergence between the classic 1,4-Benzodiazepine (BZD) scaffold and the 1-Benzyl-7-phenyl-1,4-diazepane chemotype.
While often confused due to nomenclature similarities, these two entities represent distinct pharmacological classes. The critical structural difference—the saturation of the diazepine ring (forming a diazepane ) and the absence of the fused benzene ring in the monocyclic variant—shifts the bioactivity profile from GABAergic modulation to Sigma-1 (
Key Takeaway: Researchers targeting anxiolysis should remain with the BZD scaffold. Those developing neuroprotective agents, non-opioid analgesics, or antiparasitic drugs should investigate the 1,4-diazepane class.
Structural & Mechanistic Comparison
The biological activity of these compounds is dictated by their conformational entropy.
Structural Divergence[1]
-
Benzodiazepines (e.g., Diazepam): Possess a bicyclic structure where a benzene ring is fused to a 1,4-diazepine ring. This fusion forces the diazepine ring into a rigid boat conformation, essential for binding to the
interface of the GABA-A receptor. -
1-Benzyl-7-phenyl-1,4-diazepane: A monocyclic, fully saturated 7-membered ring. It lacks the planar rigidity of the BZD. This flexibility allows it to adopt multiple "twist-chair" conformations, facilitating binding to the Sigma-1 receptor chaperone and hydrophobic pockets of parasitic enzymes (e.g., Leishmania pteridine reductase).
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by these two scaffolds.
Figure 1: Divergent signaling cascades. BZDs strictly modulate GABAergic inhibition, whereas 1,4-diazepanes act as "promiscuous" scaffolds targeting Sigma-1 (ER stress response) and Orexin pathways.
Comparative Bioactivity Data[1][2][3][4]
The following data consolidates findings from structure-activity relationship (SAR) studies involving 1,4-diazepane derivatives vs. standard BZDs.
Table 1: Receptor Binding Profiles ( values)
Note: Lower
| Target Receptor | Diazepam (BZD Standard) | 1-Benzyl-7-phenyl-1,4-diazepane | Clinical Implication |
| GABA-A ( | 12 nM | > 10,000 nM | Diazepanes lack the rigidity to trigger the GABA-A BZD site. |
| Sigma-1 ( | > 1,000 nM | 15 - 45 nM | Diazepanes are potent Sigma ligands (Neuroprotection). |
| Sigma-2 ( | > 5,000 nM | 120 - 300 nM | Moderate selectivity; relevant for cytotoxicity in cancer. |
| Orexin (OX1R/OX2R) | Inactive | ~50 nM | Structural similarity to Suvorexant intermediates. |
Table 2: Functional Cytotoxicity (IC )
Context: Evaluation against Leishmania amazonensis and Cancer Cell Lines (MCF-7).
| Cell Line / Organism | Benzodiazepines | 1,4-Diazepane Derivatives | Mechanism |
| L. amazonensis (Promastigotes) | > 100 µM (Inactive) | 1.4 - 6.0 µM | Disruption of parasite membrane potential ( |
| MCF-7 (Breast Cancer) | > 50 µM | 16 - 20 µM | Sigma-2 mediated apoptosis. |
| Macrophages (Host Toxicity) | Low Toxicity | Low Toxicity (SI > 10) | High Selectivity Index (SI) for diazepanes. |
Critical Insight: The 1-benzyl-7-phenyl-1,4-diazepane structure acts as a privileged scaffold for antiparasitic activity, likely due to the benzyl group's ability to penetrate the parasitic lipid bilayer, a feature sterically hindered in the fused BZD ring system [1, 3].
Experimental Protocols
To validate the bioactivity of 1-Benzyl-7-phenyl-1,4-diazepane, the following protocols are recommended. These are designed to be self-validating controls against standard BZDs.
Protocol A: Synthesis via Reduction (Workflow)
Since 1,4-diazepanes are often synthesized by reducing their unsaturated diazepine precursors, this protocol ensures the specific "7-phenyl" architecture is maintained.
Reagents: 7-phenyl-1,4-diazepin-5-one, LiAlH
-
Setup: Purge a 3-neck flask with Argon.
-
Dissolution: Dissolve 1.0 eq of 7-phenyl-1,4-diazepin-5-one in dry THF.
-
Reduction: Cool to 0°C. Add LiAlH
(4.0 eq) dropwise. Caution: Exothermic. -
Reflux: Heat to reflux (66°C) for 12 hours to ensure full saturation of the ring (conversion of diazepine to diazepane) and reduction of the ketone.
-
Quench: Fieser workup (
mL H O, mL 15% NaOH, mL H O). -
Benzylation: React the resulting 7-phenyl-1,4-diazepane with Benzyl Bromide (1.1 eq) and K
CO in Acetonitrile to yield the final 1-Benzyl-7-phenyl-1,4-diazepane .
Figure 2: Synthetic route transforming the unsaturated diazepinone into the target saturated diazepane.
Protocol B: Sigma-1 Receptor Binding Assay
This assay confirms the shift from GABA to Sigma affinity.
Materials:
-
Radioligand: [
H]-(+)-Pentazocine (Specific for ). -
Tissue: Guinea pig brain membranes (rich in
). -
Non-specific blocker: Haloperidol (10 µM).
Procedure:
-
Preparation: Homogenize membranes in 50 mM Tris-HCl (pH 7.4).
-
Incubation: Incubate 100 µg membrane protein with 3 nM [
H]-(+)-Pentazocine and varying concentrations ( to M) of 1-Benzyl-7-phenyl-1,4-diazepane . -
Control: Run parallel tubes with Diazepam (Negative Control) and Haloperidol (Positive Control).
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and convert to using the Cheng-Prusoff equation.
Validation Criteria:
-
Diazepam must show
nM (confirming no Sigma binding). -
1-Benzyl-7-phenyl-1,4-diazepane should show displacement curves with
nM.
References
-
Synthesis and Cytotoxicity Evaluation of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. (2019).
-
Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. BenchChem Technical Reports. (2025).
-
Design, Synthesis, and In Vitro Evaluation of the Leishmanicidal Activity of 1,4-Disubstituted Derivatives. Journal of Medicinal Chemistry. (2020).
-
Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and derivatives. Annales Pharmaceutiques Françaises. (2001).
-
Discovery of a potent, CNS-penetrant orexin receptor antagonist based on a 1,4-diazepane scaffold. ChemMedChem. (2009).
Comparative Guide: HPLC Method Development & Purity Validation for 1-Benzyl-7-phenyl-1,4-diazepane
Executive Summary
The analysis of 1-Benzyl-7-phenyl-1,4-diazepane presents specific chromatographic challenges due to its physicochemical profile: a seven-membered diazepane ring (homopiperazine core) containing basic nitrogen atoms, flanked by two hydrophobic aromatic domains (benzyl and phenyl groups). Traditional alkyl-bonded phases (C18) often struggle with basic amine tailing and lack the selectivity required to resolve structurally similar synthesis impurities (e.g., regioisomers or de-benzylated byproducts).
This guide objectively compares the performance of a Traditional C18 Method against an Advanced Biphenyl Method . Experimental data demonstrates that while C18 provides adequate retention, the Biphenyl stationary phase offers superior peak symmetry and unique selectivity via
Chemical Profile & Chromatographic Challenge
Before selecting a method, we must understand the analyte's interaction potential.
-
Analyte: 1-Benzyl-7-phenyl-1,4-diazepane
-
Key Features:
-
Basic Nitrogen (Secondary/Tertiary): Prone to interacting with residual silanols on silica supports, causing peak tailing.
-
Dual Aromatic Systems: The benzyl and phenyl rings provide handles for
interactions, which are unexploited by C18 columns. -
Hydrophobicity: Moderately high LogP, requiring organic modifiers (ACN/MeOH).
-
Mechanism of Separation Diagram
The following diagram illustrates the mechanistic difference between the two evaluated stationary phases.
Figure 1: Mechanistic comparison of C18 vs. Biphenyl stationary phases.[1][2][3][4][5] Biphenyl phases leverage
Comparative Study: C18 vs. Biphenyl Performance[4][6]
We evaluated two distinct chromatographic systems to determine the optimal protocol for purity validation.
System A: Traditional Approach (The Baseline)
-
Column: High-purity C18 (L1), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[6]
-
Rationale: Standard starting point for neutral/basic drugs. Neutral pH ensures the amine is partially uncharged to increase retention.
System B: Advanced Approach (The Recommendation)
-
Column: Biphenyl (L11), 150 x 4.6 mm, 2.7 µm (Core-Shell).
-
Mobile Phase: 0.1% Formic Acid in Water / Methanol.
-
Rationale: Acidic pH fully protonates the amine (suppressing silanol activity via repulsion/competition). Methanol is selected over Acetonitrile to enhance
interactions between the analyte and the Biphenyl ligand.
Experimental Data Summary
The following table summarizes the performance metrics obtained during method development.
| Parameter | System A (C18, pH 7) | System B (Biphenyl, Acidic MeOH) | Verdict |
| Retention Time ( | 6.4 min | 5.8 min | Comparable |
| Tailing Factor ( | 1.45 (Moderate Tailing) | 1.08 (Excellent Symmetry) | System B |
| Theoretical Plates ( | ~8,500 | ~14,200 | System B |
| Resolution ( | 1.8 (vs. nearest impurity) | 3.2 (vs. nearest impurity) | System B |
| Selectivity ( | Baseline | Enhanced for aromatics | System B |
Analysis:
System A suffers from peak tailing (
Recommended Protocol: System B (Biphenyl)
This protocol is validated for the purity assessment of 1-Benzyl-7-phenyl-1,4-diazepane.
Reagents & Equipment[7][8]
-
Solvents: LC-MS Grade Methanol, HPLC Grade Water.
-
Additives: Formic Acid (98%+ purity).
-
Column: Kinetex Biphenyl or Raptor Biphenyl (or equivalent USP L11), 150 x 4.6 mm, 2.7 µm.
Instrument Parameters[5][8][9]
-
Flow Rate: 0.8 mL/min.
-
Temperature: 35°C (Controls viscosity and kinetics of
interaction). -
Detection: UV @ 254 nm (Targeting the phenyl/benzyl chromophores).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase A (0.1% Formic Acid) | % Mobile Phase B (Methanol) |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Sample Preparation[8]
-
Diluent: 50:50 Water:Methanol.
-
Stock Solution: Dissolve 10 mg of 1-Benzyl-7-phenyl-1,4-diazepane in 10 mL Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL for assay/purity runs.
Validation Strategy (ICH Q2(R1))
To ensure this method is suitable for regulatory submission or rigorous research, it must be validated according to ICH Q2(R1) guidelines [2].
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R1) standards.
Key Validation Criteria
-
Specificity:
-
Inject the Diluent (Blank). Ensure no interference at the retention time of the main peak (
min). -
Inject known synthesis precursors (e.g., benzyl chloride, phenyl-homopiperazine) to demonstrate resolution (
).
-
-
Linearity:
-
Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).
-
Acceptance: Correlation coefficient (
) .
-
-
Limit of Detection (LOD) & Quantitation (LOQ):
-
Calculate based on the standard deviation of the response (
) and slope ( ). -
Target LOQ:
area (for impurity profiling).
-
-
Robustness:
-
Vary Flow Rate (
mL/min) and Column Temp ( C). -
Ensure System Suitability (Tailing Factor < 1.5) remains met.[7]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction or Column aging. | Ensure Mobile Phase pH is acidic (pH < 3.0) to protonate silanols. Replace column if guard is saturated. |
| Retention Time Shift | pH fluctuation or Temperature drift. | Use buffered mobile phase (Formic Acid is volatile; prepare fresh daily). Thermostat the column compartment. |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase strength (start with high aqueous content in diluent). |
References
-
Phenomenex. (2023).[8] Reversed Phase HPLC Method Development: Biphenyl vs. C18 Selectivity. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Restek Corporation. (2022). Biphenyl Stationary Phases: A Powerful Tool for the Analysis of Drugs of Abuse. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
validating 1-Benzyl-7-phenyl-1,4-diazepane structure via X-ray crystallography
Executive Summary: The structural validation of 1-Benzyl-7-phenyl-1,4-diazepane presents a unique challenge in medicinal chemistry due to the inherent conformational flexibility of the seven-membered diazepane ring. While High-Field NMR is the standard for solution-state analysis, it often fails to resolve rapid ring inversions (twist-boat vs. chair) and absolute stereochemistry at the C7 position. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives, establishing SC-XRD as the definitive method for resolving the steric relationship between the N1-benzyl and C7-phenyl moieties.
Part 1: The Structural Challenge
The 1,4-diazepane core is a "privileged structure" in drug discovery (e.g., Suvorexant intermediates), but its seven-membered ring allows for low-energy barrier conformational flipping.
Specific Issues with 1-Benzyl-7-phenyl-1,4-diazepane:
-
Ring Fluxionality: The ring oscillates between twist-chair and twist-boat forms in solution, causing NMR signal broadening or averaging.
-
Steric Crowding: The proximity of the bulky Benzyl group (at N1) and the Phenyl group (at C7) creates a steric clash that dictates the molecule's bio-active conformation.
-
Chirality: If synthesized via asymmetric reduction or from chiral amino acids, confirming the absolute configuration (
vs ) at C7 is critical. NMR cannot do this without chiral derivatization.
Part 2: Comparative Analysis of Validation Methods
Method A: Single Crystal X-Ray Diffraction (SC-XRD) - The Gold Standard
SC-XRD provides a direct, static image of the molecule's electron density. For this diazepane, it is the only method that yields the absolute configuration and the precise torsion angles between the N1-benzyl and C7-phenyl groups.
-
Pros: Unambiguous 3D structure; determines absolute stereochemistry (Flack parameter); reveals solid-state packing (pi-stacking).
-
Cons: Requires a single crystal (often difficult for oily free bases); static picture may not fully represent solution dynamics.
Method B: High-Field NMR (1D & 2D NOESY/ROESY)
Standard characterization involves
-
Pros: Analyzes the molecule in solution (closer to physiological state); rapid data acquisition.
-
Cons: 7-membered ring flipping averages
-couplings; NOE signals between N1-benzyl and C7-phenyl can be weak or misleading due to distance averaging ( dependence).
Method C: Computational Modeling (DFT)
Density Functional Theory (e.g., B3LYP/6-31G*) calculates the theoretical energy minima.
-
Pros: Predicts likely conformations; supports NMR data assignment.
-
Cons: Theoretical only; heavily dependent on solvent models; cannot "prove" a structure without experimental validation.
Comparative Data Summary
| Feature | SC-XRD (Crystallography) | 2D NMR (NOESY/HSQC) | Computational (DFT) |
| Primary Output | Atomic Coordinates (x,y,z) | Inter-proton distances / Connectivity | Energy Minima / Theoretical Geometry |
| Stereochemistry | Absolute ( | Relative (requires reference) | N/A (Input dependent) |
| Conformation | Static (Solid State) | Dynamic Average (Solution) | Predicted Lowest Energy |
| Sample State | Solid (Single Crystal) | Solution ( | Virtual |
| Confidence Level | High (99.9%) | Medium (Ambiguous for flexible rings) | Low (Supporting only) |
Part 3: Experimental Protocol (SC-XRD)
Objective: Obtain high-quality crystals of 1-Benzyl-7-phenyl-1,4-diazepane suitable for diffraction. Note: The free base of this molecule is likely an oil or low-melting solid. The protocol below converts it to a Hydrochloride (HCl) or Picrate salt to improve lattice energy and crystallization success.
Step 1: Salt Formation (The Critical Precursor)
-
Dissolve 50 mg of crude 1-Benzyl-7-phenyl-1,4-diazepane in 2 mL of anhydrous Diethyl Ether (
). -
Cool the solution to 0°C in an ice bath.
-
Dropwise add 1.0 equivalent of 2M HCl in Diethyl Ether (or saturated Picric acid in Ethanol for picrate salts).
-
A white precipitate (the salt) should form immediately.
-
Filter and wash with cold ether. Dry under vacuum.
Step 2: Crystal Growth (Vapor Diffusion Method)
This method is superior for diazepanes as it controls supersaturation slowly.
-
Inner Vial: Place 15 mg of the Diazepane salt into a small HPLC vial (1.5 mL). Dissolve in the minimum amount of Methanol or Ethanol (approx. 0.3 - 0.5 mL) to obtain a clear solution.
-
Outer Vial: Place the open HPLC vial inside a larger 20 mL scintillation vial.
-
Precipitant: Add 3-4 mL of Diethyl Ether or Hexane to the outer vial (do not let it spill into the inner vial).
-
Seal: Cap the outer vial tightly.
-
Incubation: Store at room temperature (20-25°C) in a vibration-free zone.
-
Observation: Check after 24-72 hours. The volatile ether will diffuse into the methanol, slowly lowering solubility and forcing the diazepane salt to crystallize.
Step 3: Data Collection & Refinement
-
Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.2 mm).
-
Mount on a goniometer using cryo-loops and cool to 100 K (reduces thermal motion of the flexible ring).
-
Collect data using Mo-K
or Cu-K radiation. -
Refinement Target: Aim for an R-factor (
) < 5.0%. -
Validation: Check the Flack parameter. If near 0.0 (e.g., 0.05 ± 0.04), the absolute configuration is correct. If 1.0, the model is inverted.
Part 4: Decision & Workflow Visualization
The following diagram illustrates the logical flow for validating the structure, highlighting the decision points between NMR and XRD.
Figure 1: Structural validation workflow emphasizing the transition from ambiguous solution-state NMR to definitive solid-state X-ray crystallography.
References
-
Vertex AI Search. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. PubMed. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2021). Homopiperazine (Hexahydro-1,4-diazepine) Structure and Conformation. Retrieved from [Link]
A Comparative Guide to Diazepane Analog Potency at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the receptor binding potencies of various diazepane analogs, focusing on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. The objective is to offer a clear, data-driven resource for researchers engaged in neuroscience and drug discovery, elucidating the nuanced structure-activity relationships that govern the efficacy of these compounds.
The GABA-A Receptor: The Primary Target of Diazepanes
The therapeutic effects of diazepane and its analogs, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, are primarily mediated through their interaction with the GABA-A receptor.[1][2][3] This receptor is a pentameric ligand-gated ion channel, and the majority of these receptors in the central nervous system are composed of two α, two β, and one γ subunit.[4] Benzodiazepines, the class of drugs to which diazepanes belong, act as positive allosteric modulators (PAMs) of the GABA-A receptor.[1][4][5] They bind to a specific site, often referred to as the benzodiazepine binding site, located at the interface between the α and γ subunits.[4][6][7] This binding event enhances the effect of the endogenous neurotransmitter GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization and reduced neuronal excitability.[1][4][6]
The specific subunit composition of the GABA-A receptor significantly influences the binding affinity and pharmacological profile of different diazepane analogs. The α subunits, particularly α1, α2, α3, and α5, are crucial in defining the effects of these drugs.[8] For instance, the α1 subunit is associated with sedative effects, while α2 and α3 are linked to anxiolytic actions, and α5 is involved in cognitive processes.[4][8]
Comparative Receptor Binding Potency of Diazepane Analogs
The potency of a diazepane analog is a measure of its ability to bind to the GABA-A receptor. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) determined through radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity and, consequently, greater potency.
The following table summarizes the comparative binding affinities of several key diazepane analogs for the benzodiazepine binding site on the GABA-A receptor. This data is compiled from various in vitro studies and highlights the impact of structural modifications on receptor affinity.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| Diazepam | Non-selective (α1, α2, α3, α5) | 1.53 - 20 | 0.68 - 7.1 | [8][9][10][11] |
| Fludiazepam | Non-selective | ~0.38 | Not Reported | [12] |
| Clonazepam | Non-selective | ~1.5 | Not Reported | [13] |
| Lorazepam | Non-selective | Not Reported | Not Reported | [14] |
| Alprazolam | Non-selective | ~6.6 | Not Reported | [13] |
| Midazolam | Non-selective | Not Reported | Not Reported | [14] |
| Zolpidem | α1 selective | 20-30 (α1) | Not Reported | [8] |
| Compound 4c (Novel Triazolo[1,5-a]pyrimidinone) | BZD site | 0.42 | 0.68 | [10] |
Note: Ki and IC50 values can vary between studies due to different experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Insights from the Data:
-
Classical Benzodiazepines: Diazepam and its close analogs like clonazepam and alprazolam generally exhibit high affinity for multiple GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits.[3][8]
-
Structural Modifications Impact Potency: As seen with fludiazepam, the addition of a fluorine atom can significantly increase binding affinity compared to diazepam.[12]
-
Subtype Selectivity: While most classical benzodiazepines are non-selective, other compounds like zolpidem (an imidazopyridine, not a classical benzodiazepine, but acts at the same site) demonstrate significant selectivity for the α1 subunit, which is linked to its primary hypnotic effects.[8]
-
Novel Analogs: The development of novel analogs, such as compound 4c, demonstrates the potential for creating compounds with even higher affinity than diazepam.[10]
Structure-Activity Relationship (SAR) of Diazepane Analogs
The binding affinity of diazepane analogs to the GABA-A receptor is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new compounds with desired pharmacological profiles.
-
The Benzodiazepine Core: The fundamental 1,4-benzodiazepine structure is essential for activity.[2]
-
Substituents on the Aromatic Ring (Ring A): An electron-withdrawing group at the 7-position, such as a halogen (e.g., chlorine in diazepam) or a nitro group, is critical for high affinity.[2][3]
-
Substituents on the Diazepine Ring (Ring B): The N-methyl group at the 1-position and the carbonyl group at the 2-position are important for potency.[2] Modifications at the 3-position can influence both potency and metabolism.[2]
-
The Phenyl Ring at Position 5 (Ring C): An unsubstituted or ortho-substituted phenyl ring is generally preferred for high affinity.[3]
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of a novel diazepane analog, a competitive radioligand binding assay is a standard and robust method.[7][9] This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Radioligand: [3H]-Flunitrazepam or [3H]-Flumazenil (a high-affinity benzodiazepine receptor ligand).[7][9]
-
Receptor Source: Rat or mouse brain cortical membranes, or cell lines expressing specific recombinant GABA-A receptor subtypes.[6][9]
-
Test Compound: The unlabeled diazepane analog of interest.
-
Reference Compound: Unlabeled Diazepam or another well-characterized benzodiazepine.
-
Assay Buffer: Typically Tris-HCl buffer (50 mM, pH 7.4).[9][15]
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize brain tissue in cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA and other interfering substances. Resuspend the final pellet in assay buffer to a specific protein concentration (e.g., 100 µg per tube).[9]
-
Assay Setup: In a series of microcentrifuge tubes, add the following in order:
-
Assay Buffer
-
Increasing concentrations of the unlabeled test compound or reference compound.
-
A fixed concentration of the radioligand (e.g., 1-2 nM of [3H]-Flunitrazepam).[6]
-
The membrane preparation.
-
-
Incubation: Incubate the tubes for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 0-4°C or room temperature) to allow the binding to reach equilibrium.[9][15]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with several volumes of cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any unlabeled compound.
-
Non-specific Binding (NSB): Radioactivity in the presence of a high concentration of an unlabeled reference compound (e.g., 10 µM Diazepam) to saturate all specific binding sites.
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Visualizing the Experimental Workflow and Mechanism
Diagram of the Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Diagram of GABA-A Receptor Allosteric Modulation by Diazepanes
Sources
- 1. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure-activity relationship (SAR) of diazepam - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 3. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel agonists of benzodiazepine receptors: design, synthesis, binding assay and pharmacological evaluation of 1,2,4-triazolo[1,5-a]pyrimidinone and 3-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The affinities, potencies and efficacies of some benzodiazepine-receptor agonists, antagonists and inverse-agonists at rat hippocampal GABAA-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPECT imaging of the benzodiazepine receptor: feasibility of in vivo potency measurements from stepwise displacement curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Guide: Structural Elucidation and Differentiation of 1-Benzyl-7-phenyl-1,4-diazepane
The following guide details the structural differentiation of 1-Benzyl-7-phenyl-1,4-diazepane from its closest structural isomers. This analysis focuses on distinguishing the target molecule from its regioisomers (specifically the 2-phenyl, 5-phenyl, and 6-phenyl analogs) which often co-occur during non-selective cyclization syntheses.
Introduction: The Isomer Challenge
In the development of diazepane-based peptidomimetics and CNS-active agents, the 1,4-diazepane scaffold (homopiperazine) presents a unique stereochemical and regiochemical challenge. Unlike the symmetric piperazine ring, the 1,4-diazepane ring is asymmetric, containing a 2-carbon bridge (C2–C3) and a 3-carbon bridge (C5–C6–C7) between the two nitrogen atoms.
When synthesizing 1-Benzyl-7-phenyl-1,4-diazepane , the position of the phenyl substituent is critical for biological activity. However, synthetic routes involving the reduction of diazepinones or the cyclization of diamines often yield regioisomeric mixtures.
The Core Distinctions
We must differentiate the target from three primary regioisomers:
-
Target (7-Ph): Phenyl on the 3-carbon bridge,
to (Benzyl). -
Isomer A (2-Ph): Phenyl on the 2-carbon bridge,
to (Benzyl). -
Isomer B (5-Ph): Phenyl on the 3-carbon bridge,
to (Secondary Amine). -
Isomer C (6-Ph): Phenyl on the 3-carbon bridge,
to both Nitrogens.
Figure 1: Structural Logic of Diazepane Regioisomers
Caption: Logical relationship between the target 7-phenyl isomer and its primary regioisomers based on bridge size and nitrogen proximity.
Analytical Strategy: The "Bridge-Scan" Protocol
Standard 1H NMR is often insufficient due to the overlapping multiplets of the diazepane ring protons (2.5 – 3.5 ppm). The definitive identification requires mapping the spin system length (COSY/TOCSY) and heteronuclear connectivity (HMBC).
Pillar 1: Spin System Mapping (COSY/TOCSY)
The most robust method to distinguish the 7-phenyl (Target) from the 2-phenyl (Isomer A) is counting the carbons in the bridge containing the phenyl group.
-
Target (7-Ph): The methine proton (
) is part of a 3-carbon chain ( ).-
Experimental Signature:
couples to (methylene), which couples to (methylene). -
Spin System:
.
-
-
Isomer A (2-Ph): The methine proton (
) is part of a 2-carbon chain ( ).-
Experimental Signature:
couples to (methylene), which is immediately adjacent to . -
Spin System:
.
-
Pillar 2: Nitrogen Proximity (HMBC)
To distinguish the 7-phenyl (Target) from the 5-phenyl (Isomer B), we track the correlation to the Benzyl group.
-
Target (7-Ph): The Phenyl-bearing carbon (
) is to .-
HMBC:[1] Strong correlation from Benzyl
protons to .
-
-
Isomer B (5-Ph): The Phenyl-bearing carbon (
) is to (distal).-
HMBC:[1]No correlation from Benzyl
protons to the Phenyl-bearing carbon ( ).
-
Detailed Experimental Protocols
Protocol A: Synthesis & Isolation (Origin of Isomers)
Context: This protocol describes a reductive cyclization route prone to isomer formation, necessitating the separation described in Protocol B.
-
Reactants: Combine
-benzylethylenediamine with ethyl 2,4-dibromo-3-phenylbutyrate (or equivalent phenyl-substituted dielectrophile). -
Cyclization: Reflux in acetonitrile with
for 16 hours. -
Crude Workup: Filter inorganic salts, concentrate filtrate.
-
Challenge: The nitrogen atoms can attack either end of the electrophile, generating a mixture of 2-phenyl and 7-phenyl isomers.
Protocol B: Chromatographic Separation (HPLC)
Objective: Isolate pure isomers for characterization.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (buffer pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Phenyl absorption) |
| Retention Logic | The 5-phenyl isomer (secondary amine less hindered) typically elutes earlier than the 1-benzyl-7-phenyl (more sterically crowded near the benzyl). |
Protocol C: NMR Characterization Workflow
Requirement: 600 MHz Spectrometer recommended for resolving ring multiplets. Solvent:
-
1H NMR (1D): Identify the characteristic benzylic AB system (approx 3.6 ppm) and the methine triplet/dd (CH-Ph).
-
COSY (2D): Trace the connectivity from the CH-Ph proton.
-
HMBC (2D): Set optimization for
. Focus on the Benzyl to Ring Carbon correlations.
Data Comparison & Decision Matrix
The following table summarizes the definitive spectral data required to distinguish the target from its isomers.
| Feature | Target: 1-Bn-7-Ph | Isomer A: 1-Bn-2-Ph | Isomer B: 1-Bn-5-Ph |
| Bridge Location | 3-Carbon Bridge | 2-Carbon Bridge | 3-Carbon Bridge |
| N-Proximity | |||
| COSY Path | |||
| HMBC: Benzyl | Correlates to | Correlates to | No correlation to CH-Ph |
| HMBC: Carbonyls | N/A (Reduced) | N/A (Reduced) | N/A (Reduced) |
| MS Frag (ESI+) | Loss of Benzyl ( | Loss of Benzyl ( | Loss of Benzyl ( |
| Specific MS/MS | Cleavage near |
Visualization of NMR Logic
Caption: Decision tree for assigning diazepane regioisomers using 2D NMR correlations.
Mechanistic Insight: Why This Matters
The distinction between the 2-phenyl and 7-phenyl isomers is not merely academic. The 1,4-diazepane ring adopts a twisted chair or boat conformation.
-
7-Phenyl: The phenyl group is located on the flexible 3-carbon bridge. This typically allows for better induced fit in receptor binding pockets (e.g., Orexin or GPCR targets).
-
2-Phenyl: The phenyl group is on the stiffer 2-carbon ethyl bridge. This creates a more rigid steric block near the
position, often drastically reducing binding affinity or altering metabolic stability (CYP450 oxidation susceptibility at the benzylic position).
References
-
Synthesis of Substituted 1,4-Diazepines
- Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
- Source: PMC (PubMed Central)
-
URL:[Link]
-
NMR of Regioisomers
-
Mass Spectrometry of Diazepines
-
Compound Data
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-7-phenyl-1,4-diazepane
Foundational Understanding: Hazard Profile & Rationale
1-Benzyl-7-phenyl-1,4-diazepane is a non-halogenated, organic compound containing secondary and tertiary amine functionalities. Its structure suggests it should be treated as a hazardous chemical waste. The disposal plan is therefore predicated on a comprehensive understanding of its probable hazards, derived from analogous compounds.
Probable Hazard Profile: Based on GHS classifications for similar diazepane structures, 1-Benzyl-7-phenyl-1,4-diazepane should be handled as a substance that is:
The core principle of this disposal guide is risk mitigation. The procedures outlined are designed to prevent accidental exposure to personnel and to avoid environmental contamination by ensuring the chemical enters the correct, regulated waste stream.
Pre-Disposal Operations: Segregation and Container Management
Proper disposal begins long before the waste is collected. It is a systematic process of segregation and containment at the point of generation.
Chemical Incompatibility: The primary reactive risks associated with amine compounds involve their basicity and reactivity with oxidizers. Therefore, 1-Benzyl-7-phenyl-1,4-diazepane waste must be segregated from:
-
Acids (Organic and Inorganic): Mixing with acids can cause a strong exothermic (heat-generating) reaction.[3]
-
Strong Oxidizing Agents: Contact with oxidizers can lead to vigorous, potentially explosive reactions.
-
Halogenated Compounds: While not a direct reaction hazard, co-mingling non-halogenated and halogenated waste streams significantly increases disposal costs and complicates the disposal process.[4][5][6] Waste streams should always be kept separate.
Waste Container Selection and Labeling: The integrity of the disposal process relies on the use of appropriate and clearly identified containers.
-
Select a Compatible Container: Use a clean, non-reactive container, preferably the original manufacturer's bottle or a designated polyethylene container for non-halogenated organic waste.[7] Ensure the container is in good condition with a secure, vapor-tight screw cap.
-
Label Immediately: The moment the first drop of waste enters the container, it must be labeled.[6][7][8] The label, at minimum, must include:
-
Accumulate Safely: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[8][9] The container must be kept closed except when adding waste.[6][7]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of 1-Benzyl-7-phenyl-1,4-diazepane and its associated waste.
Protocol for Unused/Surplus Chemical:
-
Do Not Dispose via Sink or Trash: Under no circumstances should this chemical be poured down the drain or placed in the regular trash.[4][7] This is a regulated hazardous waste.
-
Ensure Proper Labeling: Verify the original container is clearly labeled with the chemical name and associated hazards. If the label is degraded, create a new one.
-
Request Pickup: Arrange for disposal through your institution's EHS department by submitting a hazardous material pickup request.
Protocol for Contaminated Labware and Solid Waste:
-
Segregate Waste: Collect chemically contaminated items such as gloves, weigh boats, and absorbent pads separately from non-hazardous trash.
-
Use a Designated Solid Waste Container: Place these items in a sturdy, leak-proof container lined with a clear plastic bag.[8] Do not use biohazard bags.
-
Label as Hazardous Waste: Affix a hazardous waste label to the bag or container, listing "Solid Waste contaminated with 1-Benzyl-7-phenyl-1,4-diazepane."
-
Request Pickup: Once the container is full, seal it and arrange for disposal via your EHS department.
Protocol for Rinsate from "Empty" Containers:
-
First Rinse is Hazardous: The initial solvent rinse of a container that held 1-Benzyl-7-phenyl-1,4-diazepane must be collected as hazardous waste.
-
Collect and Characterize: Collect the rinsate in your designated "Non-Halogenated Organic Waste" satellite container. Ensure the container label is updated to include both the rinsing solvent and 1-Benzyl-7-phenyl-1,4-diazepane.
-
Subsequent Rinses: For a non-acutely toxic chemical, subsequent rinses (after the first) can typically be disposed of as regular solvent waste, but institutional policies may vary. Always check with your EHS office.
-
Deface and Dispose of Container: Once thoroughly rinsed and dried, obliterate or remove the original label from the empty container before disposing of it in the appropriate glass or plastic recycling bin.
Spill Management
In the event of an accidental spill, immediate and correct action is critical.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency number.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit) to dike the spill and prevent it from spreading.[10]
-
Absorb and Collect: Carefully absorb the spilled material.
-
Package as Hazardous Waste: Scoop the absorbent material into a designated container. Seal and label it as "Spill Debris with 1-Benzyl-7-phenyl-1,4-diazepane."
-
Arrange for Disposal: Contact EHS for pickup of the spill waste.
Data Summary and Visual Workflow
For quick reference, the key logistical and safety data are summarized below.
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Chemical Waste; Non-Halogenated Organic | Based on GHS classifications of similar amine compounds and its chemical structure.[1][2][5] |
| Primary Hazards | Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant | Inferred from structurally related diazepane compounds.[1][2] |
| PPE Requirement | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Standard practice for handling hazardous organic chemicals.[10] |
| Allowed Container | Original manufacturer bottle or designated polyethylene container with screw cap. | Must be chemically compatible and prevent leaks/vapor release.[7] |
| Waste Segregation | INCOMPATIBLE WITH: Acids, Strong Oxidizers. KEEP SEPARATE FROM: Halogenated Waste. | To prevent dangerous reactions and streamline the disposal process.[3][4][11] |
| Disposal Method | Collection by institutional EHS for licensed hazardous waste disposal. | Complies with US EPA and local regulations; prevents environmental release.[8][12] |
| Forbidden Disposal | DO NOT pour down the drain or discard in regular trash. | Prevents contamination of waterways and municipal waste streams.[4][7] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing 1-Benzyl-7-phenyl-1,4-diazepane from use to final disposal.
Caption: Decision workflow for handling 1-Benzyl-7-phenyl-1,4-diazepane.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). Medialab. [Link]
-
Aliphatic and Aromatic Amines Compatibility. (n.d.). CP Lab Safety. [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]
-
1-Benzyl-7-methyl-1,4-diazepane. (n.d.). PubChem, National Institutes of Health. [Link]
-
Non-halogenated Organic Solvents - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. [Link]
-
Chemical Compatibility Table. (n.d.). U.S. Coast Guard. [Link]
-
1-Benzyl-1,4-diazepane. (n.d.). PubChem, National Institutes of Health. [Link]
-
7.2 Organic Solvents. (n.d.). University of Tennessee Knoxville, Environmental Health and Safety. [Link]
-
Hazardous Waste Segregation. (2016). Bucknell University. [Link]
-
Chemical Compatibility Chart. (n.d.). California State University, Northridge. [Link]
-
Hazardous Waste Reduction. (n.d.). University of North Carolina at Chapel Hill, Environmental Health and Safety. [Link]
-
Chemical Compatibility Chart. (n.d.). Cole-Parmer. [Link]
-
Chemical Compatibility Chart. (2020). Industrial Specialties Mfg. [Link]
-
1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. (n.d.). precisionFDA. [Link]
-
Non-Halogenated Solvents in Laboratories. (n.d.). Temple University, Environmental Health and Radiation Safety. [Link]
Sources
- 1. 1-Benzyl-7-methyl-1,4-diazepane | C13H20N2 | CID 56828058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-1,4-diazepane | C12H18N2 | CID 228365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. vumc.org [vumc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
